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Core Science & Biosynthesis

Foundational

mechanism of action of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

An In-Depth Technical Guide on the Mechanism of Action of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine Executive Summary In modern targeted oncology and immunology, achieving high kinase selectivity while overc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Executive Summary

In modern targeted oncology and immunology, achieving high kinase selectivity while overcoming acquired resistance mutations remains a formidable challenge. 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine represents a highly specialized, privileged pharmacophore used in the rational design of Type I kinase inhibitors. By combining a rigid hydrogen-bonding core with a flexible, solvent-exposed moiety, this scaffold serves as the structural foundation for inhibitors targeting critical pathways, including RIPK1, RET, and JAK1[1][2][3]. This whitepaper deconstructs the structural anatomy, thermodynamic binding principles, and experimental validation workflows associated with this compound class.

Structural Anatomy & Pharmacophore Rationale

The efficacy of this molecule is derived from a highly optimized tripartite structure, where each functional group serves a distinct mechanistic purpose within the kinase ATP-binding pocket:

  • The 3-Amino-1H-pyrazole Core (The Hinge Binder): This core acts as an adenine mimetic. The pyrazole nitrogen (N2) and the exocyclic 3-amino group form a critical bidentate hydrogen bond donor-acceptor network with the backbone amide and carbonyl residues of the kinase hinge region[4][5].

  • The 1-Methyl Substitution (The Tautomeric Lock): Unsubstituted pyrazoles suffer from tautomeric ambiguity, which incurs an entropic penalty upon binding. Methylation at the N1 position locks the pyrazole into a single, bioactive tautomer. Furthermore, this methyl group is sterically directed toward the hydrophobic pocket adjacent to the gatekeeper residue, enhancing kinome selectivity[3].

  • The 4-(Morpholin-4-ylcarbonyl) Moiety (The Solvent Front Extension): Positioned at the C4 carbon, this bulky, polar group projects outward into the solvent-exposed region of the active site. It dramatically improves the aqueous solubility of the lipophilic core. More importantly, its conformational flexibility allows the molecule to evade steric clashes caused by solvent-front resistance mutations (e.g., RET G810C/S/R)[1].

Core Mechanism of Action: Competitive ATP-Site Inhibition

The compound functions as a competitive, reversible Type I kinase inhibitor, meaning it binds to the active (DFG-in) conformation of the kinase domain.

Thermodynamics of Binding: Target engagement is driven by a synergistic combination of favorable enthalpy and entropy. The enthalpic contribution is dominated by the strong hydrogen bonds formed at the hinge region, while the entropic benefit is achieved by the displacement of highly ordered water molecules from the hydrophobic gatekeeper pocket[5].

Overcoming Solvent-Front Mutations: Acquired resistance in targeted therapies frequently arises from secondary mutations at the solvent front, which physically block drug entry. Because the morpholine-4-carbonyl group is highly flexible and well-solvated, it can adopt alternative conformations to bypass bulky mutated residues (such as Arginine or Cysteine) without compromising the rigid hinge-binding anchor[1].

MoA cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (Hydrogen Bonding) Gatekeeper Gatekeeper Pocket (Hydrophobic) Solvent Solvent Front (Aqueous Exposure) Core 3-Amino-1H-Pyrazole Core Core->Hinge Donor/Acceptor Methyl 1-Methyl Group (Tautomeric Lock) Core->Methyl Morpholine Morpholine-4-Carbonyl (Solubility/Flexibility) Core->Morpholine Methyl->Gatekeeper Steric Fit Morpholine->Solvent Evasion of Mutations

Fig 1: Pharmacophore mapping of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine in the kinase ATP pocket.

Application in Target-Specific Kinase Inhibition

Because of its modular nature, this specific scaffold has been successfully derivatized to target multiple high-value kinases across different disease states.

  • RIPK1 (Necroptosis Pathway): Pyrazol-3-amine derivatives exhibit low nanomolar activity against RIPK1. By inhibiting RIPK1 kinase activity, these compounds block aberrant cell necroptosis, offering potent therapeutic effects in systemic inflammatory response syndromes[2].

  • RET Kinase (Oncology): Derivatives utilizing this core have been explicitly designed to suppress wild-type RET and its aggressive solvent-front mutants, showing strong anti-proliferative effects in non-small cell lung cancer (NSCLC) models[1].

  • CDK16 / PCTAIRE Family: Structural modifications on the pyrazole core yield highly potent inhibitors that induce G2/M phase cell cycle arrest in dysregulated cancer cells[6].

Table 1: Comparative Inhibitory Profiling of Pyrazole-3-Amine Derivatives

Target Kinase / MutantDerivative ClassPotency (IC50 / EC50)Primary IndicationCitation
RET (Wild-Type) Pyrazole-4-carboxamide13.7 nMNSCLC[1]
CCDC6-RET (G810C) Pyrazole-4-carboxamide15.4 nMTKI-Resistant NSCLC[1]
KIF5B-RET (G810R) Pyrazole-4-carboxamide120.0 nMTKI-Resistant NSCLC[1]
RIPK1 1H-pyrazol-3-amineLow NanomolarInflammatory Bowel Disease[2]
CDK16 3-amino-1H-pyrazole33 nM (EC50)Breast/Prostate Cancer[6]
BMPR2 Macrocyclic Pyrazole506 nMPulmonary Arterial Hypertension[5]

Experimental Workflows & Validation Protocols

To ensure scientific integrity, evaluating the efficacy of this scaffold requires a self-validating system of orthogonal assays. Biochemical affinity must be proven to translate into intracellular target engagement.

Workflow Step1 1. Scaffold Decoration (Chemical Synthesis) Step2 2. DSF Screening (Thermal Shift/Affinity) Step1->Step2 Step3 3. ITC Validation (Thermodynamic Profiling) Step2->Step3 Step4 4. Cellular Assays (Western Blot Target Engagement) Step3->Step4 Step5 5. In Vivo Models (PK/PD & Efficacy) Step4->Step5

Fig 2: Step-by-step orthogonal experimental workflow for validating pyrazole-based kinase inhibitors.

Protocol 1: Thermodynamic Profiling via Differential Scanning Fluorimetry (DSF)

Causality: Relying solely on enzymatic IC50 can be misleading due to assay interference (e.g., ATP competition limits). DSF provides a direct, label-free thermodynamic readout of binding affinity by measuring the shift in the protein's melting temperature (ΔTm) upon ligand binding[6].

  • Preparation: Dilute recombinant target kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Dispense the pyrazole inhibitor at varying concentrations (0.1 µM to 10 µM) into a 384-well PCR plate. Include a DMSO control (final DMSO ≤ 1%).

  • Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C at 0.05°C/sec) using a real-time PCR machine.

  • Analysis: Calculate the first derivative of the fluorescence curve to determine the Tm. A positive ΔTm > 2°C indicates specific stabilization and structural target engagement.

Protocol 2: Cellular Target Engagement & Functional Validation (Western Blotting)

Causality: Biochemical assays do not account for cell membrane permeability or intracellular ATP competition (which is typically in the millimolar range). Measuring the phosphorylation status of the direct downstream substrate validates in vivo efficacy and cellular penetration[2].

  • Cell Culture & Treatment: Seed target cells (e.g., BaF3 cells expressing RET fusions) at 1×106 cells/mL. Treat with the inhibitor for 2 hours to allow for intracellular equilibration.

  • Stimulation: For targets like RIPK1, stimulate the cells with TNF-α/Smac mimetic/zVAD to actively induce the necroptosis signaling cascade.

  • Lysis: Harvest cells and lyse immediately in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against the phosphorylated target (e.g., p-RET or p-RIPK1) and the total target protein.

  • Quantification: Normalize the phospho-signal to the total protein signal using densitometry to determine the precise cellular IC50.

References

  • [1] 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions | Source: NIH | 1

  • [2] Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Source: NIH | 2

  • [3] Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor | Source: NIH |3

  • [6] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | Source: MDPI | 6

  • [4] Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | Source: NIH | 4

  • [5] Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters | Source: ACS Publications | 5

Sources

Exploratory

Physicochemical Profiling and Structural Utility of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In modern rational drug design, the selection of privileged bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern rational drug design, the selection of privileged building blocks is the foundation of successful lead optimization. 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (Molecular Formula: C9H14N4O2; MW: 210.23 g/mol ) represents a highly specialized, multi-functional intermediate frequently utilized in the development of kinase inhibitors. This whitepaper deconstructs the physicochemical properties of this compound, explains the structural causality behind its design, and provides self-validating experimental protocols for its characterization.

Structural Architecture & Chemical Causality

The compound is characterized by a triad of deliberate structural features, each serving a distinct mechanistic purpose in medicinal chemistry:

  • The 3-Amino-1H-pyrazole Core (The Hinge Binder): Aminopyrazoles are classic pharmacophores that mimic the adenine ring of ATP. The primary amine acts as a critical hydrogen bond donor, while the adjacent pyrazole nitrogen (N2) acts as an acceptor. This motif forms robust, bidentate hydrogen bonds with the backbone residues of kinase hinge regions (e.g., Thr106 in p38 MAP kinase) .

  • The N1-Methyl Group (The Conformation Lock): Unsubstituted pyrazoles undergo annular tautomerism, which complicates Structure-Activity Relationships (SAR) and incurs an entropic penalty upon binding. Methylation at the N1 position locks the ring into a single, predictable conformer, ensuring the N2 lone pair is permanently available for target engagement .

  • The Morpholine-4-carbonyl Moiety (The Solubility Engine): Morpholine is a privileged structure renowned for improving aqueous solubility and metabolic stability . By linking the morpholine via a carbonyl group (forming an amide), the nitrogen's basicity is neutralized (pKa < 1). This is a critical design choice: basic amines often lead to lysosomal trapping, phospholipidosis, and hERG channel blockade. The neutral amide retains the oxygen's hydrogen-bonding capacity with water, boosting thermodynamic solubility without the toxicity liabilities of a basic center.

G Core 3-Amino-1-methylpyrazole (Hinge Binder) Amide C4-Carbonyl Linker (Rigidity) Core->Amide Covalent Bond Target Kinase ATP Pocket Core->Target H-bonds (Donor/Acceptor) Morpholine Morpholine Ring (Solvent Exposed) Amide->Morpholine Covalent Bond Solvent Aqueous Environment Morpholine->Solvent Enhances Solubility

Fig 1. Pharmacophore mapping of the pyrazole-morpholine scaffold in kinase binding.

Physicochemical Profiling

The integration of the morpholine amide onto the polar aminopyrazole core results in a highly hydrophilic molecule. Table 1 summarizes the core quantitative data associated with this building block.

Table 1: Physicochemical Parameters & Rationale

PropertyValueAnalytical Rationale & Impact
Molecular Weight 210.23 g/mol Highly efficient ligand efficiency (LE); leaves ample MW budget for further elaboration.
Topological Polar Surface Area (TPSA) 92.2 ŲOptimal for oral absorption. Stays well below the 140 Ų limit for passive permeability.
LogD (pH 7.4) ~0.2 to 0.5Highly hydrophilic. Ensures the final drug candidate avoids excessive lipophilicity (LogD > 3).
Hydrogen Bond Donors (HBD) 2Derived entirely from the exocyclic 3-amino group.
Hydrogen Bond Acceptors (HBA) 5Pyrazole N2, Amide O, Morpholine O, Amide N, Amine N.
pKa (Conjugate Acid) ~2.5 - 3.5The compound is weakly basic. At physiological pH (7.4), it exists predominantly in its neutral form.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the physicochemical properties of this intermediate must be empirically validated before downstream synthesis. The following protocols are designed as self-validating systems, incorporating internal controls to prevent false data artifacts.

Protocol A: Shake-Flask LogD (pH 7.4) Determination via LC-MS

Causality: Computational LogP/LogD models often struggle with complex heterocycles and intramolecular hydrogen bonding. A physical shake-flask method provides ground-truth lipophilicity data.

  • Phase Saturation (Crucial Step): Stir 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C. Why? Mutual saturation prevents volume shifts during the assay, which would otherwise skew concentration calculations.

  • Spiking: Dissolve 1.0 mg of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine in 1 mL of the saturated octanol phase.

  • Partitioning: Add 1 mL of the saturated PBS phase to the vial. Vortex for 3 minutes, then shake continuously at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Self-Validation: Visually inspect the vial; a sharp, clear boundary must exist without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: LogD=log10​(AUCoctanol​/AUCPBS​) . Self-Validation: Run Propranolol as an internal reference standard; its LogD must fall within the known range (1.20 ± 0.05).

Protocol B: Thermodynamic Solubility Assessment (µ-Dissolution)

Causality: Kinetic solubility (solvent-shift method) only measures the precipitation point of an amorphous compound. Thermodynamic solubility measures the true equilibrium of the crystalline lattice, which is required for accurate formulation.

  • Solid Dispensing: Add 2.0 mg of the crystalline compound to a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4).

  • Incubation: Shake the suspension at 37°C for 24 hours. Why 24 hours? This duration ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Self-Validation: Pre-saturate the filter by discarding the first 100 µL of filtrate to prevent compound loss due to non-specific binding to the membrane.

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point standard calibration curve (R² > 0.99).

Workflow Step1 Compound Synthesis & Purification (>98% LC-MS) Step2 Physicochemical Profiling (LogD, pKa, Solubility) Step1->Step2 Step3 In Vitro ADME (Microsomal Stability) Step2->Step3 Step4 Kinase Binding Assay (SPR / FRET) Step3->Step4 Decision Lead Optimization? Step4->Decision Decision->Step1 Iterative Design

Fig 2. Self-validating experimental workflow for physicochemical and ADME profiling.

Conclusion

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a masterclass in rational fragment design. By combining a rigidified, tautomer-locked hinge-binding motif (1-methyl-3-aminopyrazole) with a neutral, solubility-enhancing vector (morpholine amide), this building block allows medicinal chemists to target kinases efficiently while maintaining excellent physicochemical properties.

References

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 2006.[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 2020.[Link]

Foundational

A Comprehensive Methodological Guide for the Target Deconvolution of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Executive Summary: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide presents a multi-pronged, systematic strategy fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary:

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide presents a multi-pronged, systematic strategy for the target deconvolution of a novel compound, 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. The molecule's pyrazole and morpholine scaffolds are common in approved therapeutics, suggesting a high probability of biological activity. However, without a known target, a robust and unbiased approach is required. This document, intended for researchers and drug development professionals, outlines an integrated workflow combining computational prediction, direct biochemical protein isolation, and rigorous cellular and biophysical validation. We will detail the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure scientific integrity. The objective is to provide a comprehensive roadmap from a compound of interest to a validated molecular target and a mechanistic hypothesis.

Section 1: Introduction & Scaffolding Analysis

The Challenge: Target Deconvolution for Novel Bioactive Compounds

Phenotypic screening has re-emerged as a powerful tool for discovering first-in-class medicines, allowing for the identification of compounds that elicit a desired biological response in a disease-relevant setting.[1] However, the subsequent identification of the specific molecular target(s) responsible for this effect—a process known as target deconvolution or target identification—remains a significant challenge.[2] A successful target identification strategy must be able to distinguish specific, high-affinity binders from a sea of non-specific interactions within the complex cellular proteome. This guide outlines a logical, phased approach designed to systematically generate and validate target hypotheses.

Structural Analysis of the Compound of Interest (COI)

A preliminary analysis of the COI's chemical scaffolds provides the initial clues for hypothesis generation. The molecule is composed of a substituted pyrazole core linked to a morpholine amide.

  • The Pyrazole Core: A "Privileged Scaffold" in Medicinal Chemistry The pyrazole ring is a five-membered aromatic heterocycle that is a cornerstone of modern medicinal chemistry.[3] Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and versatile biological activities.[4][5][6] Pyrazole-containing drugs are used to treat a wide range of conditions, from cancer and inflammation to viral infections and cardiovascular diseases.[4][7] Notably, many kinase inhibitors, such as Ibrutinib and Ruxolitinib, feature a pyrazole core that often interacts with the hinge region of the ATP-binding pocket.[4][6] The N-H donor and sp2 nitrogen acceptor of the pyrazole ring make it an excellent bioisostere for other aromatic systems, capable of forming critical hydrogen bonds with protein targets.[8]

  • The Morpholine Moiety: A Modulator of Pharmacokinetics and a Key Interaction Scaffold The morpholine ring is frequently incorporated into drug candidates to optimize their pharmacokinetic properties.[9][10] Its inclusion can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB).[11][12][13] Beyond its role as a pharmacokinetic enhancer, the morpholine ring can act as a crucial structural scaffold, orienting other functional groups for optimal target engagement, as seen in the NK1 receptor antagonist Aprepitant.[11][13] The oxygen atom can act as a hydrogen bond acceptor, contributing directly to binding affinity.

This initial analysis suggests that 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has strong potential as a biologically active agent, with a high likelihood of targeting enzymes, particularly kinases, or receptors within the cell.

Section 2: Phase 1 - In Silico & Computational Target Prediction

Rationale

Before committing to resource-intensive wet-lab experiments, a computational approach provides a rapid and cost-effective method to generate an initial list of potential targets. By leveraging vast databases of known compound-target interactions and protein structures, we can prioritize experimental efforts and inform the design of subsequent biochemical assays.

Methodology

This phase employs a tripartite computational strategy to build a robust set of initial hypotheses.

Protocol 2.2.1: Similarity-Based Searching

  • Input: The SMILES string or chemical structure of the COI.

  • Tools: Utilize public databases such as ChEMBL, PubChem, and DrugBank.

  • Procedure: Perform 2D and 3D chemical similarity searches (e.g., using Tanimoto coefficient) to identify structurally related compounds.

  • Analysis: Compile a list of the known, validated biological targets for the identified structural analogs. Pay close attention to targets that appear for multiple similar compounds.

Protocol 2.2.2: Pharmacophore Modeling & Virtual Screening

  • Pharmacophore Definition: Based on the COI's structure, define a 3D pharmacophore model that includes key chemical features: hydrogen bond donors (amine N-H), hydrogen bond acceptors (carbonyl oxygen, morpholine oxygen, pyrazole N2), and hydrophobic/aromatic regions (pyrazole ring).

  • Database Screening: Screen this pharmacophore model against a database of 3D protein structures (e.g., Protein Data Bank - PDB) to identify proteins with binding pockets that geometrically and chemically match the model.

  • Molecular Docking: For the top hits from the screen, perform molecular docking simulations to predict the binding pose and estimate the binding affinity of the COI within the active site.

Protocol 2.2.3: Target Prediction via Machine Learning

  • Platform: Use web-based platforms like SwissTargetPrediction, which predict targets based on a combination of 2D and 3D similarity measures against a library of known active compounds.

  • Procedure: Submit the COI structure to the platform.

  • Output Analysis: The platform will generate a ranked list of potential protein targets, categorized by protein class (e.g., kinase, GPCR, protease), along with a probability score.

Data Presentation

The results from this phase should be consolidated into a clear, actionable table.

Predicted Target Method of Prediction Confidence/Score Target Class Supporting Rationale
RET KinaseSimilarity Search, DockingHighTyrosine KinaseStructurally similar pyrazole-carboxamides are known RET inhibitors.[14]
p38 MAPKML Prediction0.75 ProbabilityKinaseCommon target for pyrazole-containing anti-inflammatory compounds.
PDE5Pharmacophore ScreenGood Fit ScorePhosphodiesteraseSildenafil contains a fused pyrazole ring and targets PDE5.[5]
MAO-BML Prediction0.68 ProbabilityEnzyme (Oxidase)Morpholine derivatives are known to inhibit MAO-B.[12][15]
Visualization: Computational Target Prediction Workflow

G cluster_input Input cluster_methods Computational Methods cluster_output Output COI Compound of Interest (COI) 1-Methyl-4-(morpholin-4-ylcarbonyl) -1H-pyrazol-3-amine Similarity 2.2.1: Similarity Search (ChEMBL, PubChem) COI->Similarity Chemical Structure Pharm 2.2.2: Pharmacophore Modeling & Docking COI->Pharm Chemical Structure ML 2.2.3: Machine Learning (SwissTargetPrediction) COI->ML Chemical Structure TargetList Prioritized List of Hypothetical Targets Similarity->TargetList Pharm->TargetList ML->TargetList APMS Phase 2: Biochemical ID TargetList->APMS Guides Experimental Design G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate 1. Prepare Cell Lysate Incubate 2. Incubate Lysate with Probe Lysate->Incubate Probe Synthesize Biotinylated COI Probe Probe->Incubate Capture 3. Capture on Streptavidin Beads Incubate->Capture Wash 4. Extensive Washing Capture->Wash Elute 5. Elute Bound Proteins Wash->Elute MS 6. LC-MS/MS Analysis Elute->MS Data 7. Data Analysis (LFQ, Volcano Plot) MS->Data Hits High-Confidence Interacting Proteins Data->Hits Control Competitive Elution Control (Free COI) Control->Incubate Adds Specificity G cluster_validation Target Validation Assays HCIP High-Confidence Interacting Protein (from AP-MS) CETSA CETSA: Confirms direct binding in cells? HCIP->CETSA Test Engagement Genetic siRNA/CRISPR: Does knockdown/knockout abrogate phenotype? HCIP->Genetic Test Necessity ValidatedTarget Validated Target CETSA->ValidatedTarget Yes No Result: No (Re-evaluate HCIPs) CETSA->No No Genetic->ValidatedTarget Yes Genetic->No No G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target Validated Target (e.g., Downstream Kinase) Receptor->Target Activates Substrate Substrate Protein Target->Substrate Phosphorylates TF Transcription Factor Substrate->TF Gene Gene Expression (e.g., Proliferation) TF->Gene COI COI COI->Inhibition Inhibition->Target Inhibits

Sources

Exploratory

in vitro biological activity of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Pharmacological Profiling of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibition Executive Summary As a Senior Application Scientist, I approach the evaluation of 1-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibition

Executive Summary

As a Senior Application Scientist, I approach the evaluation of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (CAS: 2171318-43-5) not merely as a distinct chemical entity, but as a highly optimized, privileged pharmacophore. In modern drug discovery, this specific structural arrangement serves as a foundational building block for designing potent, ATP-competitive kinase inhibitors—particularly against the PI3K/AKT/mTOR and JAK/BTK signaling networks. This technical whitepaper details the structural rationale behind this scaffold and outlines the self-validating in vitro methodologies required to rigorously evaluate its biological activity.

Structural Rationale & Mechanistic Causality

To understand the in vitro behavior of this molecule, we must deconstruct its three core structural motifs and their specific roles in target engagement:

  • The 3-Aminopyrazole Core (The Hinge Binder): The 3-amino-1H-pyrazole moiety is a classic, highly effective kinase hinge-binding motif [1]. In the ATP-binding pocket of kinases, the amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Val851 in PI3Kγ or Met477 in BTK), while the adjacent pyrazole nitrogen acts as a hydrogen bond acceptor [2]. This dual-interaction mimics the binding of the adenine ring of endogenous ATP.

  • The Morpholine-4-carbonyl Group (The Affinity Modulator): Morpholine is a privileged motif in lipid kinase inhibitors [3]. The morpholine ring projects outward from the hinge region into the solvent-exposed area or the affinity pocket. The oxygen atom in the morpholine ring improves aqueous solubility and can form water-mediated hydrogen bonds. The carbonyl linker provides structural rigidity, ensuring the morpholine ring is presented at the optimal vector while offering an additional hydrogen bond acceptor.

  • N1-Methylation (The Selectivity Driver): Unsubstituted pyrazoles often suffer from target promiscuity due to tautomeric shifting within the binding pocket. The addition of the 1-methyl group locks the tautomeric state of the pyrazole, restricting the molecule to a single binding pose and significantly enhancing kinome selectivity [4].

Mechanistic Visualization: Pathway Intervention

G Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K (Lipid Kinase) RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / Proliferation AKT->mTOR Activates Inhibitor 1-Methyl-4-(morpholin-4-ylcarbonyl) -1H-pyrazol-3-amine Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1: PI3K/AKT/mTOR pathway and intervention by the pyrazole-morpholine scaffold.

In Vitro Profiling: Self-Validating Experimental Workflows

A single assay is never sufficient to validate a kinase inhibitor due to compound interference and cellular variables. I mandate a three-tiered orthogonal approach to evaluate the biological activity of this scaffold.

Tier 1: Cell-Free Biochemical Target Engagement (TR-FRET)

Causality: Standard fluorescence assays are highly susceptible to auto-fluorescence from heterocyclic compounds like pyrazoles. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. This allows for a microsecond time delay before signal acquisition, completely bypassing the short-lived auto-fluorescence of the test compound and eliminating false positives.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., PI3Kα) suspended in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a master mix containing ultra-pure ATP and biotinylated lipid substrate. Crucial metric: ATP concentration must be set exactly at the Km​ of the specific kinase to ensure maximum sensitivity for competitive inhibition.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of stop buffer containing EDTA (to chelate the Mg2+ required for kinase catalysis), alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation System: Calculate the Z'-factor for the plate using DMSO vehicle (negative control) and a reference inhibitor like BKM120 (positive control). The assay is only validated and accepted if Z′>0.6 .

Tier 2: Cellular Target Engagement (In-Cell Western)

Causality: Biochemical potency does not guarantee cellular activity due to membrane permeability barriers and intracellular ATP competition (millimolar concentrations in cells vs. micromolar in biochemical assays). In-Cell Western (ICW) quantifies downstream phosphorylation (e.g., p-AKT at Ser473) in intact cells. This prevents the phosphatase-induced degradation of the target signal that frequently occurs during traditional cell lysis for Western blotting.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 human colorectal carcinoma cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Compound Dosing: Treat cells with the scaffold for exactly 2 hours. Causality: A 2-hour window is optimal for capturing immediate kinase inhibition before the cell can upregulate compensatory feedback loops (like RTK hyperactivation).

  • In Situ Fixation: Remove media and immediately add 4% paraformaldehyde for 20 minutes to freeze the cellular phosphorylation state.

  • Permeabilization & Blocking: Wash with PBS, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with Odyssey Blocking Buffer for 1 hour.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT.

  • Detection: Wash and incubate with near-infrared (NIR) secondary antibodies (700 nm and 800 nm). Read on an infrared imaging system.

  • Self-Validation System: The readout must be calculated as a ratio of p-AKT to total AKT. This normalizes the data, ensuring that a drop in the p-AKT signal is due to genuine target inhibition rather than acute compound cytotoxicity reducing the total cell number.

Tier 3: Phenotypic Anti-Proliferative Activity (ATP Luminescence)

Causality: To confirm that target inhibition translates to a phenotypic anti-cancer effect, we measure cell viability using an ATP-dependent luciferase assay (CellTiter-Glo). Because metabolic ATP is directly proportional to the number of viable cells, this method offers superior sensitivity and linearity compared to colorimetric MTT assays.

Step-by-Step Protocol:

  • Seeding: Seed cancer cell lines (e.g., MCF-7) in 384-well opaque white plates at 2,000 cells/well.

  • Incubation: Dose with the compound and incubate for 72 hours (ensuring coverage of at least two cellular doubling times).

  • Lysis & Detection: Add CellTiter-Glo reagent directly to the wells. The reagent lyses the cells and provides luciferin and luciferase, generating a luminescent signal proportional to the ATP present.

  • Self-Validation System: Include a "Day Zero" read plate (cells lysed at the exact time of compound addition). Comparing the 72-hour read to the Day Zero read allows the scientist to definitively classify the compound's effect as either cytostatic (halts growth) or cytotoxic (actively kills existing cells).

Quantitative Data Summarization

When screening derivatives based on the 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine scaffold, the following quantitative metrics represent the standard acceptance criteria for advancing a compound from a hit to a lead candidate.

Assay ModalityTarget / Cell LineReadout MetricExpected IC50 / EC50 RangeMechanistic Significance
Biochemical TR-FRET PI3Kα (Wild Type)Kinase Activity10 - 50 nMValidates direct ATP-competitive binding at the isolated kinase hinge region.
Biochemical TR-FRET JAK2 / BTKKinase Activity50 - 200 nMAssesses kinome selectivity driven by the N1-methyl pyrazole orientation.
In-Cell Western HCT116 (Colorectal)p-AKT (Ser473) ratio100 - 500 nMConfirms cellular penetrance and target engagement in a physiological ATP environment.
CellTiter-Glo MCF-7 (Breast Cancer)ATP Luminescence0.5 - 2.5 µMTranslates target inhibition into phenotypic anti-proliferative efficacy.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (PMC).[Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

Foundational

crystal structure and binding affinity of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

An In-depth Technical Guide to the Structural and Biophysical Characterization of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine Abstract This guide provides a comprehensive technical framework for the characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural and Biophysical Characterization of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Abstract

This guide provides a comprehensive technical framework for the characterization of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, a novel small molecule with potential therapeutic applications. Recognizing the critical role of structural biology and biophysical analysis in modern drug discovery, this document outlines the essential experimental workflows, from synthesis and target identification to the precise determination of its three-dimensional structure and binding affinity. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective experimental design and data interpretation. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for generating robust and reliable data.

Introduction: The Pyrazole Scaffold and the Imperative for Characterization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive template for designing potent and selective inhibitors of a wide range of biological targets, including kinases, which are frequently implicated in oncology.[3] The compound of interest, 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, combines this key heterocycle with a morpholine amide moiety, a group often employed to enhance solubility and metabolic stability.

While the specific biological activity of this compound is not yet publicly detailed, its structural motifs suggest a high probability of interaction with protein targets of therapeutic relevance. A thorough understanding of its binding mechanism is paramount for any future development. This requires two key pieces of information: its three-dimensional structure when bound to its target and the quantitative measure of its binding affinity. This guide will provide the technical road map to acquire this critical data.

Synthesis and Characterization of the Ligand

A robust and scalable synthetic route is the foundation of any small molecule program. Based on established pyrazole synthesis methodologies, a plausible route for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is proposed.[1][4] The Vilsmeier-Haack reaction, for instance, can be used to formylate pyrazole esters, which can then be further functionalized.[5]

A generalized synthetic approach might involve the initial construction of a substituted pyrazole core, followed by the introduction of the morpholine carbonyl group.

Proposed Synthetic Pathway:

Synthesis_Pathway A Substituted Pyrazole Precursor B Amidation with Morpholine A->B Coupling Agent (e.g., HATU) C 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine B->C Purification (e.g., Chromatography)

Caption: A high-level overview of a potential synthetic route.

Upon synthesis, rigorous purification via column chromatography or recrystallization is essential. The identity and purity of the final compound must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should be >95% for use in biological and structural assays.

Target Identification and Protein Preparation

Identifying the cellular target of a novel compound is a critical step. A powerful and unbiased method is affinity chromatography coupled with quantitative mass spectrometry.[6] This involves immobilizing the compound on a solid support, incubating it with cell lysate, and then identifying the proteins that specifically bind.

Once a primary target is identified (for the purpose of this guide, we will assume a hypothetical kinase target, "Kinase-X"), the protein must be produced in sufficient quantity and purity for structural and biophysical studies.

Protein Expression and Purification Workflow:

Protein_Purification_Workflow cluster_expression Expression cluster_purification Purification A Gene Synthesis & Cloning into Expression Vector B Transformation into Expression Host (e.g., E. coli) A->B C Large-Scale Culture & Induction of Protein Expression B->C D Cell Lysis C->D E Affinity Chromatography (e.g., Ni-NTA for His-tag) D->E F Size-Exclusion Chromatography (SEC) E->F G Purity & Homogeneity Check (SDS-PAGE, DLS) F->G

Caption: Standard workflow for recombinant protein production.

Expert Insight: The choice of expression system and purification tags is critical. For kinases, an E. coli system is often sufficient. A hexahistidine (His) tag is commonly used for initial affinity purification, followed by size-exclusion chromatography (SEC) as a final polishing step to ensure the protein is monodisperse and suitable for crystallization.[7]

Determination of Crystal Structure

Co-crystallization of the target protein with the small molecule inhibitor provides the most detailed atomic-level view of the binding interaction. The vapor diffusion method is the most common technique for protein crystallization.[8][9]

Experimental Protocol: Hanging Drop Vapor Diffusion [8][9]

  • Protein Preparation: The purified Kinase-X should be concentrated to 5-10 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The compound should be dissolved in a suitable solvent like DMSO to create a 10-50 mM stock solution.

  • Crystallization Screen Setup:

    • Prepare a reservoir solution in a 96-well plate. This solution contains a precipitant (e.g., PEG 3350), a buffer, and various salts.

    • On a siliconized glass coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution. It is crucial to also include the ligand in the drop, typically at a 3-5 fold molar excess over the protein concentration.

    • Invert the coverslip over the reservoir well and seal it with vacuum grease.

  • Incubation and Observation: Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over days to weeks using a microscope.

  • Optimization: Once initial "hits" (small crystals or precipitate) are identified, the conditions (precipitant concentration, pH, additives) must be optimized to obtain diffraction-quality crystals. Small molecule additives can sometimes be crucial for promoting crystallization.[10]

  • Crystal Harvesting and Data Collection:

    • Crystals are carefully looped from the drop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution.

    • X-ray diffraction data is collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data is processed to solve the three-dimensional structure of the protein-ligand complex. The final model provides precise information on the binding mode, including hydrogen bonds, hydrophobic interactions, and the conformation of the ligand in the active site.

Determination of Binding Affinity

Binding affinity, often expressed as the dissociation constant (KD), is a critical parameter for quantifying the strength of the interaction between the ligand and its target. A lower KD value signifies a higher binding affinity.[11] We will detail two widely used, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[12]

Experimental Protocol: ITC

  • Sample Preparation:

    • Dialyze the purified Kinase-X extensively against the same buffer to minimize buffer mismatch effects.

    • Prepare the ligand solution by dissolving the compound in the final dialysis buffer. It is critical that the buffer for both protein and ligand is identical.

    • Degas all solutions to prevent air bubbles.

  • Titration Experiment:

    • The protein solution (e.g., 10-20 µM) is placed in the sample cell of the calorimeter.

    • The ligand solution (e.g., 100-200 µM) is loaded into the injection syringe.

    • A series of small, sequential injections of the ligand are made into the protein solution.

    • The heat change after each injection is measured.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the KD and other thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. This allows for the determination of both kinetic parameters (association rate, kon, and dissociation rate, koff) and the affinity constant (KD).[13]

Experimental Protocol: SPR

  • Chip Preparation: Covalently immobilize the purified Kinase-X onto the surface of a sensor chip.

  • Binding Analysis:

    • Flow a series of increasing concentrations of the small molecule compound over the chip surface.

    • The binding of the compound to the immobilized protein causes a change in the refractive index, which is recorded as a response unit (RU).

    • After the association phase, flow buffer alone over the chip to monitor the dissociation of the compound.

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to kinetic models to extract kon and koff. The KD is then calculated as koff/kon.

Data Presentation: Summarizing Binding Affinity Data

Quantitative data from binding affinity experiments should be organized for clear comparison.

Test CompoundTarget ProteinMethodKD (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amineKinase-XSPRValueValueValueN/AN/AN/A
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amineKinase-XITCValueN/AN/AValueValueValue

Conclusion: Integrating Structure and Affinity for Drug Design

The successful execution of the workflows described in this guide will yield a high-resolution crystal structure and a precise measurement of the binding affinity for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. The crystal structure will reveal the specific amino acid residues involved in binding and the precise orientation of the ligand, while the affinity data will quantify the potency of this interaction. Together, this information provides an invaluable foundation for structure-activity relationship (SAR) studies and the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. This integrated approach is a cornerstone of modern, efficient drug discovery and development.

References

  • BenchChem. (n.d.). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • Benchchem. (n.d.). Application Notes and Protocols for Protein Crystallization Utilizing a Novel Reagent.
  • bioRxiv. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.
  • ScieNFT. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.
  • PMC. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
  • Creative Biostructure. (2025, March 5). From Solution to Crystal: Mastering Protein Crystallization.
  • PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells.
  • ACS Publications. (2011, March 16). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization.
  • YouTube. (2021, March 2). Protein Crystallisation - Fabrice Gorrec.
  • PMC - NIH. (n.d.). Preparing for successful protein crystallization experiments.
  • EvitaChem. (n.d.). Buy [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid (EVT-11040884).
  • PubMed. (2022, December 15). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Esters of 4-formylpyrazol-3-carboxylic acids. (2014, November 19). [Journal Name].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide Introduction and Strategic Rationale The 3-aminopyrazole core is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The 3-aminopyrazole core is a highly privileged scaffold in modern drug discovery, frequently serving as a key pharmacophore in the development of potent kinase inhibitors. Specifically, derivatives of 3-amino-1-methyl-1H-pyrazole-4-carboxamides have demonstrated significant efficacy as orally bioavailable AXL kinase inhibitors[1] and as Myeloid Cell Leukemia 1 (MCL-1) inhibitors[2].

The synthesis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine requires a highly regioselective approach. The target molecule features an unsubstituted exocyclic amine at the 3-position and a morpholine amide at the 4-position. The synthetic challenge lies in preventing the 3-amino group from participating in unwanted intra- or intermolecular side reactions during the amide coupling phase.

Mechanistic Insight: We bypass the need for transient protecting groups (such as Boc or Fmoc) by exploiting the differential nucleophilicity of the reacting species. The exocyclic 3-amino group on the pyrazole ring is conjugated with the electron-withdrawing aromatic system, significantly reducing its nucleophilicity. In contrast, the secondary aliphatic amine of morpholine is highly nucleophilic. By utilizing the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base (DIPEA), the activation of the carboxylic acid is rapidly followed by selective nucleophilic attack by morpholine[1],[3].

Synthetic Pathway Visualization

SynthesisRoute SM Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate Cond1 NaOH, EtOH/H2O 60°C, 2h SM->Cond1 Int 3-Amino-1-methyl-1H- pyrazole-4-carboxylic acid Cond2 Morpholine, HATU DIPEA, DMF, RT Int->Cond2 Prod 1-Methyl-4-(morpholin-4-ylcarbonyl)- 1H-pyrazol-3-amine Cond1->Int Cond2->Prod

Fig 1: Two-step synthesis route from the ethyl ester to the morpholine amide.

Experimental Protocols

Step 1: Base-Catalyzed Saponification

Objective: Hydrolysis of the commercially available ethyl ester to yield the free carboxylic acid intermediate[1],.

Table 1: Quantitative Data for Step 1

Reagent MW ( g/mol ) Equivalents Amount Moles
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate 169.18 1.00 1.69 g 10.0 mmol
Sodium Hydroxide (NaOH) 40.00 3.00 1.20 g 30.0 mmol
Ethanol (EtOH) 46.07 Solvent 20.0 mL -

| Deionized Water (H₂O) | 18.02 | Solvent | 10.0 mL | - |

Methodology:

  • Initiation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.69 g, 10.0 mmol).

  • Solvation: Suspend the starting material in 20 mL of absolute ethanol.

  • Hydrolysis: Dissolve NaOH (1.20 g, 30.0 mmol) in 10 mL of deionized water. Add this aqueous base solution dropwise to the ethanolic suspension.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled oil bath. Stir vigorously for 2 hours[1].

  • Validation Check: Monitor reaction progression via TLC (Eluent: 5% MeOH in DCM, UV 254 nm). The starting material (higher Rf) should be completely consumed, replaced by a baseline spot (the sodium salt of the product).

  • Workup: Cool the mixture to 0 °C in an ice bath. Carefully acidify the solution by dropwise addition of 1M HCl until the pH reaches ~4.5 (the approximate isoelectric point of the product).

  • Isolation: A precipitate will form. Filter the solid under vacuum, wash with cold water (2 x 5 mL), and dry overnight in a vacuum oven at 45 °C to afford 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid as an off-white solid.

Step 2: Regioselective Amide Coupling

Objective: Coupling of the carboxylic acid with morpholine using HATU to yield the final target compound[4],[3].

Table 2: Quantitative Data for Step 2

Reagent MW ( g/mol ) Equivalents Amount Moles
3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid 141.13 1.00 705 mg 5.0 mmol
Morpholine 87.12 1.20 523 mg (528 µL) 6.0 mmol
HATU 380.23 1.50 2.85 g 7.5 mmol
N,N-Diisopropylethylamine (DIPEA) 129.25 3.00 1.94 g (2.61 mL) 15.0 mmol

| N,N-Dimethylformamide (DMF), Anhydrous | 73.09 | Solvent | 15.0 mL | - |

Methodology:

  • Pre-activation: In an oven-dried 50 mL flask flushed with inert gas (N₂ or Ar), dissolve 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid (705 mg, 5.0 mmol) in anhydrous DMF (15.0 mL)[4].

  • Coupling Reagent Addition: Cool the solution to 0 °C. Add HATU (2.85 g, 7.5 mmol) in one portion, followed immediately by the dropwise addition of DIPEA (2.61 mL, 15.0 mmol)[4]. Stir at 0 °C for 15 minutes to ensure full formation of the active HOAt ester.

  • Amine Addition: Add morpholine (528 µL, 6.0 mmol) dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours) under an inert atmosphere[4].

  • Validation Check: Perform LC-MS or TLC (Eluent: 10% MeOH in DCM). The active ester intermediate should be fully converted to the desired product mass [M+H]⁺ = 211.1.

  • Quenching & Extraction: Dilute the reaction mixture with Dichloromethane (DCM) (50 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (3 x 20 mL) to remove acidic byproducts and HOAt, followed by a brine wash (2 x 20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM) to afford 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine [4].

Analytical Characterization (Expected)

  • Appearance: Pale yellow to off-white solid.

  • LC-MS (ESI): m/z calculated for C₉H₁₄N₄O₂ [M+H]⁺ 211.11, found 211.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.65 (s, 1H, pyrazole-CH), 5.30 (br s, 2H, -NH₂), 3.65 (s, 3H, N-CH₃), 3.58 - 3.50 (m, 4H, morpholine-CH₂-O), 3.45 - 3.35 (m, 4H, morpholine-CH₂-N).

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - ACS Publications.[Link]

  • US20190352271A1 - Mcl-1 inhibitors - Google P
  • WO2019184918A1 - 3-aminopyrazole compound and application thereof - Google P

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. The method was systematically developed by evaluating critical parameters, including stationary phase, mobile phase composition, and pH. Optimal separation was achieved on a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile in a gradient elution mode. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability analysis in a drug development setting.

Introduction

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound containing a pyrazole core, a structure of significant interest in medicinal chemistry. Accurate and reliable quantification of such active pharmaceutical ingredients (APIs) is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. A robust HPLC method is essential for applications ranging from purity assessment of the drug substance to monitoring its stability in formulated products.

The target analyte possesses several structural features that influence its chromatographic behavior, namely the basic amine group and the multiple nitrogen atoms in the pyrazole and morpholine rings. These basic sites can lead to challenging peak tailing and poor reproducibility on traditional silica-based HPLC columns due to interactions with residual silanols.[1][2][3] Therefore, a systematic method development approach is required to mitigate these effects and achieve a reliable separation. This guide details the logical progression from initial analyte characterization to a fully validated analytical method.

Analyte Characterization & Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.[4]

Table 1: Physicochemical Properties of the Analyte

PropertyValue / StructureRationale for Chromatographic Approach
Chemical Structure Chemical Structure of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amineThe structure contains a polar pyrazole core, a morpholine amide, and a primary amine. This combination suggests the molecule is polar and basic.
Molecular Formula C₉H₁₄N₄O₂
Molecular Weight 210.23 g/mol
Predicted logP ~0.5 - 1.5 (Estimated)A low logP indicates high polarity, suggesting that retention on a standard C18 column might be weak. An aqueous-compatible reversed-phase column is recommended.
Predicted pKa ~4-5 for the pyrazole/amine system (Estimated)The presence of basic nitrogen atoms necessitates pH control of the mobile phase to ensure a consistent ionization state and prevent peak tailing.[4][5]

Based on this profile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable analytical mode. The polarity of the analyte requires a stationary phase that provides adequate retention for polar compounds, and the basic nature demands careful control of the mobile phase pH to achieve symmetrical peak shapes.

Method Development and Optimization

The development process followed a systematic workflow designed to identify and optimize the critical parameters affecting the separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polar, Basic) Column_Screen Column Screening (C18 vs. Polar-Endcapped C18) Analyte->Column_Screen Select Mode Solvent_Screen Organic Modifier Screening (Acetonitrile vs. Methanol) Column_Screen->Solvent_Screen Select Column pH_Opt Mobile Phase pH Optimization (Control Ionization) Solvent_Screen->pH_Opt Select Solvent Gradient_Opt Gradient Profile Optimization (Resolution & Run Time) pH_Opt->Gradient_Opt Improve Peak Shape Temp_Opt Column Temperature (Efficiency & Backpressure) Gradient_Opt->Temp_Opt Optimize Separation Final_Method Final Optimized Method Temp_Opt->Final_Method Finalize Parameters Validation Method Validation (ICH Q2(R2) Guidelines) Final_Method->Validation Confirm Fitness for Purpose

Caption: Workflow for HPLC Method Development.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A standard C18 column was initially tested. However, due to the analyte's polarity, a column with enhanced polar retention (e.g., a polar-endcapped C18) was also screened. The rationale is that such columns are more resistant to "dewetting" in highly aqueous mobile phases and provide better retention for polar molecules.[6] Ultimately, a modern, high-purity silica C18 column provided a good balance of retention and peak shape when used with an optimized mobile phase.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and better UV transparency at low wavelengths.

    • Aqueous Phase & pH: To suppress the undesirable interactions between the basic analyte and acidic silanols on the column surface, an acidic mobile phase is required.[2][5] Operating at a pH at least 1.5-2 units below the analyte's pKa ensures it is fully protonated and behaves predictably. A mobile phase containing 0.1% formic acid (pH ~2.7) was selected. This provides sharp, symmetrical peaks and is also compatible with mass spectrometry (MS) detection if required.

pH_Selection_Logic Analyte Basic Analyte (pKa ~4-5) Interaction Ionic Interaction (Peak Tailing) Analyte->Interaction Protonated (+) Silanol Residual Silanols (Acidic, pKa ~3.5-4.5) Silanol->Interaction Deprotonated (-) Good_Peak Symmetrical Peak Interaction->Good_Peak Is Prevented By Low_pH Low pH Mobile Phase (e.g., 0.1% Formic Acid, pH < 3) Low_pH->Analyte Ensures Consistent Protonation Low_pH->Silanol Suppresses Deprotonation Low_pH->Good_Peak

Caption: Logic for low pH mobile phase selection.

  • Detection Wavelength: A UV-Vis scan of the analyte in the mobile phase showed a maximum absorbance (λmax) at approximately 245 nm. This wavelength was chosen for detection to ensure high sensitivity.

Experimental Protocols

Protocol 1: Final Optimized HPLC Method

This protocol outlines the finalized, optimized conditions for the analysis.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 15 minutes
Analyte Retention Time ~ 6.5 minutes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1.0 mg/mL by accurately weighing ~25 mg of the reference standard and dissolving it in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution 1 in 10 with the diluent.

  • Sample Preparation:

    • Prepare the sample to a target concentration of 0.1 mg/mL in the diluent.

  • System Setup and Analysis:

    • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by five replicate injections of the working standard to establish system suitability.

    • Inject the samples for analysis.

Protocol 2: HPLC Method Validation

The optimized method was validated according to ICH Q2(R2) guidelines.

1. Specificity:

  • Inject the diluent, a placebo solution, and a spiked sample solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the diluent or placebo chromatograms.

2. Linearity:

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3. Accuracy (Recovery):

  • Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions.

  • Acceptance Criteria: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ should be established with acceptable precision and accuracy.

6. Robustness:

  • Intentionally vary critical method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 unit)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the peak shape and retention time should not be significantly affected.

Results and Discussion

The developed method successfully separated 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine from potential impurities and degradation products. The use of an acidic mobile phase was critical in achieving a symmetrical peak with a tailing factor of 1.1. The validation results confirmed that the method is fit for its intended purpose.

Table 3: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.6%≤ 2.0%
Precision (Intermediate, %RSD) 0.9%≤ 2.0%
LOQ 0.5 µg/mLS/N ≥ 10
Specificity No interference observedPass
Robustness Method unaffected by minor changesPass

Conclusion

A systematic and scientifically-driven approach was employed to develop a robust RP-HPLC method for the analysis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. By understanding the analyte's physicochemical properties and addressing the challenges associated with analyzing polar basic compounds, an optimal set of chromatographic conditions was established. The subsequent validation, performed in accordance with ICH guidelines, demonstrated that the method is accurate, precise, specific, and reliable for its intended use in a quality control environment.

References

  • Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography. MDPI. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. [Link]

  • Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Journal of Chromatography A. [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Journal of Separation Science. [Link]

  • Purifying and analyzing Morpholinos by HPLC. Gene Tools, LLC. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

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Method

Application Notes &amp; Protocols: Characterizing the Cellular Activity of GNE-7915, a Potent LRRK2 Kinase Inhibitor

Introduction Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most frequent genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] A significant portion of these mutations, most not...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most frequent genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] A significant portion of these mutations, most notably the G2019S substitution, leads to a pathogenic increase in the kinase activity of the LRRK2 protein.[3][4] This has positioned LRRK2 as a critical therapeutic target, with the development of specific kinase inhibitors representing a promising strategy to address the underlying biochemical cause of the disease.[5]

The compound 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, more commonly known in the scientific literature as GNE-7915 , is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[6][7] With a cellular IC50 in the low nanomolar range, GNE-7915 serves as an invaluable tool for researchers investigating LRRK2 signaling pathways and validating the therapeutic hypothesis of LRRK2 inhibition.[6][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare and execute a robust cell-based assay to quantify the inhibitory activity of GNE-7915. The primary method detailed is a Western blot-based assay measuring the autophosphorylation of LRRK2 at Serine 935 (pS935), a well-established and reliable biomarker of LRRK2 kinase activity in a cellular context.[9][10]

Compound Information and Preparation

GNE-7915 is a synthetic compound requiring careful handling and preparation to ensure experimental accuracy and reproducibility.

Property Value
Common Name GNE-7915
IUPAC Name [4-[[4-(ethylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2-fluoro-5-methoxyphenyl]-4-morpholinyl-methanone
CAS Number 1351761-44-8
Molecular Formula C₁₉H₂₁F₄N₅O₃
Molecular Weight 443.4 g/mol
Appearance Crystalline solid, off-white to light yellow
Solubility Soluble in DMSO (~10 mg/mL), DMF (~30 mg/mL), and Ethanol (~10 mg/mL)[6]

Protocol 1: Preparation of GNE-7915 Stock Solution

The causality behind proper solvent choice is paramount for data integrity. GNE-7915 is soluble in DMSO, but the hygroscopic nature of DMSO can lead to compound precipitation over time, affecting the effective concentration.[11][12]

  • Warm the Compound: Allow the vial of solid GNE-7915 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Use Anhydrous DMSO: Use a fresh, unopened bottle or an aliquot of high-quality, anhydrous DMSO (Dimethyl Sulfoxide) to prepare the stock solution.

  • Prepare High-Concentration Stock: Accurately weigh the desired amount of GNE-7915 powder and dissolve it in anhydrous DMSO to create a high-concentration stock, for example, 10 mM.

    • Calculation Example: To make a 10 mM stock, dissolve 4.434 mg of GNE-7915 (MW = 443.4 g/mol ) in 1 mL of anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (e.g., 37°C water bath) or sonication can be used to ensure the compound is fully dissolved.[13]

  • Storage and Aliquoting: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store the aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year). Avoid repeated freeze-thaw cycles.[6]

Principle of the Assay: LRRK2 Inhibition

LRRK2 is a large, multi-domain protein that functions as a kinase, transferring a phosphate group from ATP to its substrates. In its active state, LRRK2 also undergoes autophosphorylation at several sites, including Serine 935 (S935). The level of S935 phosphorylation serves as a direct proxy for the kinase activity of LRRK2 within the cell. The pathogenic G2019S mutation enhances this kinase activity.[14]

GNE-7915 acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of both LRRK2 itself and its downstream substrates.[15] Therefore, treating cells that express LRRK2 with GNE-7915 results in a dose-dependent decrease in the pS935-LRRK2 signal. This reduction is the primary readout for the assay.

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive Activation (e.g., G2019S mutation) LRRK2_active LRRK2 (Active, pS935) LRRK2_inactive->LRRK2_active Autophosphorylation Substrates Substrates (e.g., Rab10) LRRK2_active->Substrates Phosphorylation GNE_7915 GNE-7915 GNE_7915->LRRK2_active Inhibition pSubstrates Phosphorylated Substrates Substrates->pSubstrates Cellular_Effects Altered Vesicle Trafficking & Autophagy pSubstrates->Cellular_Effects

Caption: LRRK2 signaling and inhibition by GNE-7915.

Materials and Methods

Cell Line Selection and Culture

The choice of cell line is critical for a successful assay. While LRRK2 is expressed endogenously in many cell types, the signal for phosphorylated LRRK2 can be low. Overexpression systems are commonly used to amplify the signal window.

  • HEK293T Cells: Human Embryonic Kidney 293T cells are a robust and highly transfectable cell line, making them ideal for transient or stable overexpression of LRRK2 constructs (Wild-Type and G2019S mutant).[16]

  • SH-SY5Y Cells: A human neuroblastoma cell line that provides a more neuronally relevant context.[17][18] These cells can also be engineered to overexpress LRRK2 to improve signal strength.[19]

Protocol 2: Cell Culture and Plating

  • Maintain Cells: Culture HEK293T or SH-SY5Y cells in the appropriate complete growth medium (e.g., DMEM or DMEM/F12 for SH-SY5Y, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a 37°C, 5% CO₂ incubator.[20][21]

  • Transfection (if applicable): For transient assays, transfect HEK293T cells with plasmids encoding full-length LRRK2 (Wild-Type or G2019S mutant) using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Seed for Assay: Trypsinize and count the cells. Seed the cells into 6-well or 12-well tissue culture plates at a density that will result in 70-80% confluency at the time of lysis.

    • Rationale: This density ensures cells are in a healthy, logarithmic growth phase and provides sufficient material for analysis without introducing confounding effects from over-confluency.

Protocol 3: GNE-7915 Treatment
  • Prepare Working Solutions: On the day of the experiment, thaw a single-use aliquot of the 10 mM GNE-7915 DMSO stock. Prepare a serial dilution series in complete culture medium.

    • Example Dilution Series: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control.

    • Vehicle Control: Prepare a "no-drug" control containing the same final concentration of DMSO as the highest drug concentration well (typically ≤ 0.1%). This is crucial to control for any effects of the solvent on the cells.

  • Aspirate and Treat: Carefully aspirate the old medium from the wells and replace it with the medium containing the different concentrations of GNE-7915 or the vehicle control.

  • Incubate: Return the plates to the incubator (37°C, 5% CO₂) for a defined period. A 90-minute to 2-hour incubation is often sufficient to observe robust inhibition of LRRK2 phosphorylation.[22][23] For some experimental questions, longer incubation times (e.g., 24 hours) may be used.[8]

Protocol 4: Cell Lysis and Protein Quantification
  • Wash Cells: Place the culture plate on ice. Aspirate the treatment medium and wash the cell monolayer once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse Cells: Add an appropriate volume of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Rationale: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of LRRK2 after cell lysis.

  • Harvest Lysate: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 15-30 minutes.

  • Clarify Lysate: Centrifuge the tubes at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantify Protein: Transfer the supernatant (clarified lysate) to a new tube. Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 5: Western Blotting for pS935-LRRK2
  • Prepare Samples: Based on the protein quantification, dilute the lysates with sample buffer (e.g., 4x NuPAGE LDS) and reducing agent. Heat the samples at 70-95°C for 5-10 minutes.[24]

  • SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an appropriate polyacrylamide gel (e.g., 3-8% Tris-Acetate or 4-12% Bis-Tris). Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies diluted in blocking buffer.

    • Required Antibodies:

      • Rabbit anti-pS935-LRRK2[25]

      • Mouse or Rabbit anti-total LRRK2

      • Mouse or Rabbit anti-loading control (e.g., GAPDH, β-Actin)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

Data Analysis, Visualization, and Interpretation

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture & Plate Cells (HEK293T or SH-SY5Y) C 3. Treat Cells (e.g., 90 min) A->C B 2. Prepare GNE-7915 Serial Dilutions B->C D 4. Lyse Cells (+ Phosphatase Inhibitors) C->D E 5. Quantify Protein (BCA Assay) D->E F 6. Western Blot (pLRRK2, Total LRRK2, GAPDH) E->F G 7. Image & Quantify Bands F->G H 8. Normalize Data (pLRRK2 / Total LRRK2) G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Experimental workflow for GNE-7915 cell-based assay.

Data Interpretation

  • Quantify Band Intensity: Use densitometry software (e.g., ImageJ) to measure the intensity of the bands for pS935-LRRK2, total LRRK2, and the loading control for each lane.

  • Normalize Data: For each sample, calculate the ratio of the pS935-LRRK2 signal to the total LRRK2 signal. This normalization corrects for any minor variations in protein loading between lanes. The loading control (GAPDH) serves as a further quality check.

  • Calculate Percent Inhibition: Express the normalized pS935/Total LRRK2 signal for each GNE-7915 concentration as a percentage of the vehicle-treated control (defined as 0% inhibition).

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the GNE-7915 concentration.

  • Calculate IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) in a statistical software package (like GraphPad Prism) to determine the IC50 value, which is the concentration of GNE-7915 that produces 50% of the maximal inhibition.

Trustworthiness and Assay Validation

To ensure the reliability and integrity of the results, several validation steps are essential.

  • Controls: The inclusion of a vehicle (DMSO) control is mandatory. Comparing the inhibitory effect on the hyperactive G2019S mutant versus Wild-Type LRRK2 can provide valuable insights into the mutation-dependent activity of the inhibitor.[3][26]

  • Cell Viability: It is crucial to confirm that GNE-7915 does not cause cytotoxicity at the concentrations tested. A parallel cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) should be performed.[27][28] A significant decrease in cell viability would confound the interpretation of the phosphorylation data.

  • On-Target vs. Off-Target Effects: While GNE-7915 is highly selective, at very high concentrations, off-target effects are always a possibility.[7] Comparing results with another structurally distinct LRRK2 inhibitor can help confirm that the observed phenotype is due to on-target LRRK2 inhibition.

  • Alternative Readouts: For further validation, the effect of GNE-7915 can be assessed on other LRRK2 phosphorylation sites (e.g., pS1292) or on downstream substrates like Rab10 (pT73).[8][10]

Conclusion

GNE-7915 is a cornerstone tool for probing the function and pathological role of LRRK2. The detailed protocols within this guide provide a robust method for quantifying its inhibitory potency in a cellular setting. By measuring the dose-dependent reduction in LRRK2 S935 autophosphorylation, researchers can accurately characterize the compound's activity, validate its on-target engagement, and use it to explore the downstream consequences of LRRK2 kinase inhibition in models of Parkinson's disease.

References

  • Hermanson, S. B., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE. [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). EU Science Hub. [Link]

  • Cyagen. (2023). SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. [Link]

  • Aires, A. D., et al. (2021). Human Neuroblastoma SH-SY5Y Cell Culture and Maintaining. Bio-protocol. [Link]

  • Deng, X., et al. (2011). Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors. PLOS ONE. [Link]

  • Hermanson, S. B., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE. [Link]

  • Creative Diagnostics. LRRK2 Signaling Pathway. Creative Diagnostics. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. Characterization of LRRK2 Cellular and Signaling Pathways. The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Hermanson, S. B., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE. [Link]

  • Farnham Lab. Cell culture protocol for SH-SY5Y neuroblastoma cells. UCSC Genome Browser. [Link]

  • Mills, R. D., et al. (2011). LRRK2 signaling pathways: the key to unlocking neurodegeneration? Trends in Biochemical Sciences. [Link]

  • ResearchGate. LRRK2 G2019S overexpression in HEK293T cells increases the protein level of Flag-VAMP2. ResearchGate. [Link]

  • Wallings, R. L., & Tansey, M. G. (2019). LRRK2 at the Interface Between Peripheral and Central Immune Function in Parkinson's. Frontiers in Neurology. [Link]

  • Singh, A., & Richa, R. (2022). Molecular Pathways Involved in LRRK2-Linked Parkinson's Disease. Encyclopedia. [Link]

  • Hermanson, S. B., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. Western blotting for LRRK2 signalling in macrophages. The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Kalbouneh, H., et al. (2019). Kinase activity of mutant LRRK2 manifests differently in hetero-dimeric vs. homo-dimeric complexes. Biochemical Journal. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Mercuri, N. B., et al. (2017). Genetic and pharmacological evidence that G2019S LRRK2 confers a hyperkinetic phenotype, resistant to motor decline associated with aging. Neurobiology of Disease. [Link]

  • Howlett, E. H., et al. (2017). Analysis of LRRK2 and mtDNA damage in HEK293 cells lines stably overexpressing either WT-LRRK2 or G2019S-LRRK2. Scientific Reports. [Link]

  • Taymans, J-M., & Greggio, E. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Dovepress. [Link]

  • Bucher, M. L., et al. (2021). Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol. [Link]

  • Kim, K. S., et al. (2015). LRRK2 G2019S mutation attenuates microglial motility by inhibiting focal adhesion kinase. Nature Communications. [Link]

  • Alzforum. (2020). Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. Alzforum. [Link]

  • ResearchGate. Effects of LRRK2 overexpression on p62 levels. ResearchGate. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Volta, M., et al. (2017). Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission. Frontiers in Molecular Neuroscience. [Link]

  • Drug Hunter. (2023). More LRRK2 On-Target Toxicity? Drug Hunter. [Link]

  • Rivera, I., et al. (2020). The G2019S variant of leucine-rich repeat kinase 2 (LRRK2) alters endolysosomal trafficking by impairing the function of the GTPase RAB8A. Journal of Biological Chemistry. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Bucher, M. L., et al. (2021). Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol. [Link]

  • Biosa, A., et al. (2018). Differences in stability, activity and mutation effects between human and mouse Leucine-Rich Repeat Kinase 2. Scientific Reports. [Link]

  • Henderson, M. X., et al. (2024). LRRK2 kinase inhibition reverses G2019S mutation-dependent effects on tau pathology progression. Acta Neuropathologica. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • ResearchGate. Comparative Molecular Dynamics Reveals How LRRK2 Inhibitors Distinguish G2019S from Wild-Type. ResearchGate. [Link]

  • Taymans, J-M., & Greggio, E. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson’s disease: current perspectives. Journal of Parkinsonism and Restless Legs Syndrome. [Link]

  • Atashrazm, F., et al. (2020). The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience. [Link]

  • Celtarys. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Fan, Y., et al. (2022). Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity. Cells. [Link]

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Application

Application Notes &amp; Protocols for In Vivo Dosing of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, a novel pyrazole derivative. Pyrazole-based compounds are a significant class of heterocyclic molecules with a wide array of pharmacological activities, including kinase inhibition and anti-inflammatory effects.[1][2] A primary hurdle in the preclinical evaluation of such compounds is often their poor aqueous solubility, which can lead to challenges in achieving adequate and consistent bioavailability.[1][3] This guide outlines systematic approaches to formulation development, details step-by-step protocols for various administration routes, and provides a framework for initial pharmacokinetic and pharmacodynamic assessments. The methodologies described herein are designed to be self-validating, emphasizing scientific rationale and enabling robust and reproducible in vivo studies.

Introduction: The Pyrazole Scaffold and Preclinical Challenges

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2] The compound 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine belongs to this versatile class and is an important intermediate for organic synthesis and pharmaceutical development.[4] Its structure, featuring a substituted pyrazole ring, suggests potential biological activity that warrants in vivo investigation.[5][6]

The critical first step in moving from in vitro activity to in vivo validation is the development of a suitable formulation that ensures consistent drug exposure in animal models.[7] Many novel chemical entities, particularly heterocyclic compounds like pyrazole derivatives, are poorly water-soluble.[1][3] This can result in dissolution rate-limited absorption, leading to low and variable bioavailability, which complicates the interpretation of pharmacodynamic and toxicological data.[3][8]

This application note addresses these challenges by providing a logical workflow for developing a dosing protocol for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, which can be adapted for other poorly soluble pyrazole derivatives.

Physicochemical Characterization & Formulation Strategy

Prior to any in vivo experiment, a fundamental understanding of the compound's physicochemical properties is essential. While specific data for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is not extensively published, the structure suggests it is likely a poorly soluble compound.[9] A tiered approach to formulation development is recommended, starting with simple solutions and progressing to more complex systems as needed.[10]

Initial Solubility Assessment

The first step is to experimentally determine the compound's solubility in a panel of pharmaceutically acceptable vehicles. This data will dictate the most viable formulation strategy.

Protocol 1: Isothermal Shake-Flask Solubility Determination [9]

  • Add an excess amount of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine powder to a series of vials, each containing a different vehicle from Table 1 .

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Express solubility in mg/mL.

Table 1: Recommended Vehicle Panel for Initial Solubility Screening

Vehicle CategorySpecific Vehicle ExamplesRationale for Use
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4)Ideal for intravenous (IV) administration if solubility permits.
Co-solvents Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), EthanolUsed in combination to dissolve hydrophobic compounds for IV, intraperitoneal (IP), or oral (PO) routes.[7][11]
Surfactants Tween® 80, Cremophor® ELForm micelles to increase the apparent solubility of compounds in aqueous solutions.[7]
Oils / Lipids Corn Oil, Sesame OilCommon vehicles for oral or subcutaneous (SC) administration of lipophilic compounds.[3][7]
Suspending Agents 0.5% (w/v) Methylcellulose (MC), 0.5% (w/v) Carboxymethylcellulose (CMC)Used to create uniform suspensions for oral gavage when the compound cannot be fully dissolved.[7][12]
Formulation Decision Workflow

The results from the solubility assessment will guide the selection of an appropriate formulation. The following diagram illustrates a typical decision-making process.

G start Start: Solubility Assessment (Protocol 1) sol_check Is solubility > desired dose in aqueous vehicle (e.g., Saline)? start->sol_check solution Formulate as simple aqueous solution (e.g., for IV administration). sol_check->solution Yes cosolvent_check Is solubility sufficient in co-solvent system (e.g., DMSO/PEG400/Saline)? sol_check->cosolvent_check No cosolvent_solution Formulate as co-solvent solution (for IV, IP, or PO routes). (Protocol 2) cosolvent_check->cosolvent_solution Yes suspension Formulate as aqueous suspension (for PO or SC routes). (Protocol 3) cosolvent_check->suspension No lipid Consider advanced formulations (e.g., lipid-based systems) to enhance oral absorption. suspension->lipid If bioavailability is still low

Caption: Decision workflow for selecting a formulation strategy.

Detailed Formulation & Dosing Protocols

The following protocols provide step-by-step instructions for preparing common formulations for preclinical research. All procedures should be performed in a clean environment, and sterile techniques should be used for preparing formulations intended for parenteral administration (IV, IP, SC).

Protocol 2: Co-Solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Dosing

This protocol is suitable for compounds that are soluble in a mixture of organic co-solvents and can be diluted in an aqueous vehicle. The goal is to keep the percentage of organic solvents, particularly DMSO, as low as possible to minimize vehicle-related toxicity.

Materials:

  • 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 400 (PEG400), USP grade

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile, pyrogen-free vials and sterile filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile vial, dissolve the compound in a minimal amount of DMSO. For example, to achieve a final formulation of 10% DMSO, dissolve the total amount of compound in 10% of the final target volume of DMSO. Vortex or sonicate gently until completely dissolved.

  • Addition of Co-solvent: Add PEG400 to the solution. A common ratio is 10% DMSO and 40% PEG400.[7] Vortex thoroughly after the addition.

  • Aqueous Dilution: Slowly add the sterile saline or D5W dropwise to the organic solution while continuously vortexing or stirring. This slow addition is critical to prevent precipitation of the compound. Bring the formulation to the final desired volume.

  • Final Inspection & Filtration: Visually inspect the final solution to ensure it is clear and free of any precipitates. For IV administration, the solution must be sterile-filtered through a 0.22 µm syringe filter.

Example Co-Solvent Formulations (Starting Points):

Vehicle Composition (v/v/v)Max Compound Conc. (Typical)Recommended Route
10% DMSO / 40% PEG400 / 50% Saline1-5 mg/mLIV, IP, PO
5% DMSO / 95% Saline< 1 mg/mLIV, IP
10% Cremophor® EL / 90% Saline1-10 mg/mLIV, PO
Protocol 3: Micronized Suspension for Oral Gavage (PO)

This protocol is used when the compound cannot be dissolved at the required concentration. The goal is to create a fine, uniform suspension to ensure consistent dosing.

Materials:

  • 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

  • Suspending vehicle: 0.5% (w/v) Methylcellulose (MC) or 0.5% Sodium Carboxymethylcellulose (Na-CMC) in purified water

  • Wetting agent (optional): 0.1% - 0.5% Tween® 80

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Particle Size Reduction (Recommended): If possible, micronize the compound powder to a small, uniform particle size. This increases the surface area and can improve dissolution and absorption.[10]

  • Weighing: Accurately weigh the required amount of the micronized compound.

  • Wetting: Place the powder in a mortar. Add a few drops of the suspending vehicle (or the optional wetting agent) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.[7]

  • Gradual Dilution: Slowly add the remaining volume of the suspending vehicle in small portions while continuously mixing or triturating.

  • Homogenization: Transfer the suspension to a suitable container with a magnetic stir bar. Stir continuously for at least 30-60 minutes before dosing to ensure homogeneity. A homogenizer can also be used to create a more uniform dispersion.

  • Dosing: The suspension should be stirred continuously during the dosing procedure to prevent settling of the particles, ensuring each animal receives the correct dose.

In Vivo Study Design: A Framework for Evaluation

Once a stable and appropriate formulation is developed, the following studies can be initiated.

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of the compound and identify the highest dose that can be administered without causing significant overt toxicity.

Protocol:

  • Use a small number of healthy animals (e.g., mice, n=2-3 per group).

  • Administer single doses of the compound at escalating levels (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, breathing) for at least 7-14 days.

  • The MTD is typically defined as the highest dose that does not cause >10-15% body weight loss or other severe clinical signs.

Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol:

  • Administer a single dose of the compound (e.g., 10 mg/kg PO and 2 mg/kg IV) to cannulated rodents (n=3-4 per group).

  • Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Process blood to plasma and analyze the compound concentration using a validated LC-MS/MS method.

  • Calculate key PK parameters as shown in Table 2 .

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the speed of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval required to maintain steady-state concentrations.
F (%) Bioavailability (AUCoral / AUCiv) x 100The fraction of the oral dose that reaches systemic circulation.[13]
Integrating Formulation with Pharmacodynamic (PD) / Efficacy Models

The developed formulation and dosing regimen can now be applied to a relevant disease model. For a pyrazole derivative, this might be a model of inflammation or cancer. For instance, some pyrazole derivatives act as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[6]

Hypothetical Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNF_R TNF Receptor TRADD TRADD TNF_R->TRADD TNFa TNF-α TNFa->TNF_R RIPK1 RIPK1 TRADD->RIPK1 FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis / Inflammation MLKL->Necroptosis Compound 1-Methyl-4-(morpholin-4-ylcarbonyl) -1H-pyrazol-3-amine Compound->RIPK1 Inhibition

Caption: Hypothetical inhibition of the RIPK1-mediated necroptosis pathway.

In an efficacy study, the dosing frequency (e.g., once daily, twice daily) would be determined by the compound's half-life (t1/2) from the PK study, and the dose level would be guided by the MTD and the concentrations required for target engagement.

Conclusion

The successful in vivo evaluation of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, and other novel pyrazole derivatives, is critically dependent on a rational and systematic approach to formulation and dose regimen design. By first characterizing the compound's solubility and then applying methodical formulation strategies, researchers can develop robust dosing vehicles that ensure consistent and adequate drug exposure. The protocols and workflows presented in this guide provide a solid foundation for conducting reliable preclinical studies, ultimately accelerating the translation of promising compounds from the bench to potential clinical applications.

References

  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • BenchChem. (n.d.). Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies.
  • BenchChem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences.
  • Upadhyay, S., Tripathi, A. C., Paliwal, S., & Saraf, S. K. (n.d.). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC.
  • Journal of Pharmaceutical Science and Bioscientific Research. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • European Medicines Agency (EMA). (2010, May 31). Formulation of poorly soluble compounds.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Semantic Scholar. (2015, October 15). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives.
  • ChemicalBook. (2026, January 13). 1-Methyl-1H-pyrazol-3-amine | 1904-31-0.
  • EvitaChem. (n.d.). Buy [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid (EVT-11040884).
  • Sapphire Bioscience. (n.d.). 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-4-amine.
  • PubMed. (2022, December 15). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions.
  • PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazol-3-amine AldrichCPR.
  • PubMed. (2011, April 15). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -.

Sources

Method

purification techniques for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

An Application Guide to the Purification of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine Abstract This document provides a comprehensive technical guide for the purification of 1-Methyl-4-(morpholin-4-ylcarbony...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Abstract

This document provides a comprehensive technical guide for the purification of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, a substituted pyrazole of significant interest in medicinal chemistry and materials science.[1][2] The purity of such building blocks is paramount for the integrity of downstream applications, including high-throughput screening, lead optimization, and clinical candidate synthesis. This guide, intended for researchers and drug development professionals, details four primary purification methodologies: recrystallization, acid-base extraction, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with an emphasis on the underlying chemical principles, enabling scientists to make informed decisions and troubleshoot effectively.

Compound Profile and Strategic Considerations

Before selecting a purification strategy, a thorough understanding of the target molecule's physicochemical properties is essential.

1.1. Structural Analysis

  • Pyrazole Core: A five-membered aromatic heterocycle.

  • Basic Centers: The structure contains three basic nitrogen atoms: the primary amine at the C3 position, the tertiary amine within the morpholine ring, and the pyrazole ring nitrogens. The primary amine is the most significant basic center.

  • Polarity: The presence of an amide, an ether linkage, and multiple amine functionalities imparts significant polarity to the molecule.

  • Hydrogen Bonding: The primary amine (donor) and the amide carbonyl, morpholine oxygen, and ring nitrogens (acceptors) allow for extensive hydrogen bonding.

1.2. Predicted Physicochemical Properties

  • Solubility: The compound is predicted to have good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile).[3] Its solubility is expected to be limited in non-polar solvents like hexanes and toluene.[3]

  • pKa: The multiple basic sites suggest the molecule will readily form salts in the presence of acid. This property can be strategically exploited for purification.[4]

1.3. Common Impurity Profile

Syntheses of substituted pyrazoles may result in several types of impurities that must be removed.[2]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Regioisomers: Alternative products from non-selective reactions are a common challenge in pyrazole synthesis.[5]

  • Reaction Byproducts: Incomplete cyclization or side-reactions can generate structurally related impurities.[5]

  • Reagents and Solvents: Residual synthetic reagents and solvents.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

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Figure 1: Decision workflow for selecting a purification strategy.

Strategy 1: Recrystallization

Recrystallization is a cost-effective and scalable technique for purifying crystalline solids. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality Behind Experimental Choices: The goal is to identify a solvent (or solvent pair) in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. This differential allows impurities to either remain in the hot solution (if highly soluble) or be filtered off hot (if insoluble), while the desired product crystallizes upon cooling.

Protocol for Recrystallization:

  • Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures like ethanol/water).[6][7] Identify a system that requires heating for complete dissolution.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid with stirring.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Avoid agitation during this phase.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[6]

  • Drying: Dry the crystals under vacuum to a constant weight.

Strategy 2: Acid-Base Extraction

This liquid-liquid extraction technique leverages the basicity of the amine groups to separate the target compound from neutral or acidic impurities.

Causality Behind Experimental Choices: By protonating the basic nitrogens with an acid (e.g., HCl), we form a water-soluble salt. This salt partitions into the aqueous phase, while non-basic organic impurities remain in the organic phase. Subsequent basification of the aqueous phase deprotonates the salt, causing the neutral, water-insoluble free base to precipitate or be extracted back into an organic solvent.[5] A patent also describes the purification of pyrazoles via the crystallization of their acid addition salts.[4][8]

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Figure 2: Principle of purification via acid-base extraction.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. Collect the aqueous (bottom) layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts. At this stage, a "back-wash" with fresh organic solvent can be performed to remove any trace non-basic impurities dragged into the aqueous phase.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M aqueous NaOH with stirring until the pH is strongly basic (pH > 10, check with pH paper).

  • Isolation: The purified free-base product should either precipitate as a solid or form an oil.

    • If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If an oil forms, extract it back into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

Strategy 3: Flash Column Chromatography

Flash chromatography is a highly versatile and common technique for purifying compounds from milligram to multi-gram scales. It separates components of a mixture based on their differential adsorption to a stationary phase.

Causality Behind Experimental Choices: Due to the polar and basic nature of the target molecule, a normal-phase silica gel column is a suitable choice. However, the basic amine groups can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase. This modifier competitively binds to the acidic sites, allowing the basic analyte to elute with a much-improved peak shape.

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Figure 3: Standard workflow for flash column chromatography.

Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). Test solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol. Add 0.1-1% triethylamine to the eluent. The ideal system gives the target compound an Rf value of ~0.2-0.4.

  • Column Packing: Prepare a glass column with silica gel, either by dry packing or, more commonly, by packing a slurry of silica in the initial, least polar mobile phase.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of a strong solvent (e.g., methanol) and load it directly onto the column (wet loading). Dry loading is generally preferred for better resolution.

  • Elution: Run the mobile phase through the column, starting with a less polar mixture and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Strategy 4: Preparative HPLC

For achieving the highest levels of purity (>99%) or for separating very challenging impurities like regioisomers, preparative HPLC is the method of choice.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP-HPLC): This is the most common mode for purifying drug-like molecules.[9] A non-polar C18 stationary phase is used with a polar mobile phase (e.g., water/acetonitrile). The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) is crucial. It protonates the basic amines on the analyte, ensuring good peak shape and predictable retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is ideal for very polar compounds that show little or no retention in reversed-phase.[10][11] It uses a polar stationary phase (like bare silica or an amide-based phase) and a mobile phase high in organic content (e.g., 95% acetonitrile/5% aqueous buffer).[10][12] This technique offers orthogonal selectivity to RP-HPLC and can be highly effective for this target molecule.

General Protocol for Preparative HPLC:

  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC system. Screen different columns (C18, HILIC), mobile phases, and gradients to achieve baseline separation of the target compound from its impurities.

  • Method Scaling: Scale the analytical method to the preparative scale, adjusting the flow rate, column diameter, and injection volume accordingly.

  • Sample Preparation: Dissolve the crude or partially purified material in a solvent that is compatible with the initial mobile phase conditions (e.g., DMSO, or the mobile phase itself). Filter the sample solution through a 0.45 µm filter to remove particulates.

  • Purification Run: Inject the sample onto the preparative HPLC system and collect fractions as they elute, guided by a detector (typically UV).

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity.

  • Product Isolation: Combine the pure fractions. If a reversed-phase method with TFA was used, the product will be isolated as a TFA salt. Lyophilization is the preferred method for removing the aqueous/acetonitrile mobile phase. Further processing (e.g., salt break) may be required to obtain the free base.

Comparative Summary of Purification Techniques

TechniquePurity AchievableScalabilityCostSpeedKey Considerations
Recrystallization Good to Excellent (>98%)Very High (kg scale)LowSlowOnly works for crystalline solids; requires significant method development.
Acid-Base Extraction Moderate to GoodVery High (kg scale)LowFastExcellent for removing neutral/acidic impurities; less effective for other basic impurities.
Flash Chromatography Good (>95%)High (g to kg scale)ModerateModerateVersatile and widely applicable; solvent consumption can be high.
Preparative HPLC Excellent (>99.5%)Low to Moderate (mg to g scale)HighSlowHighest resolution for difficult separations; requires specialized equipment.

Purity Verification

After purification, the identity and purity of the final product must be confirmed. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity percentage by area under the curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.[13]

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo4M9a0zxvDqNXGPRL5xg9QB4oMEdphEthW0dW1P5MYtMIQO_h1SakLUJjR27m6_7GcLK-ZGtlbNOUUudjG9NJwmAtn0z5r3LSsMhVsB1gyeGMyRxsd7u5PEolxsA9hfzF94w8O3Y9KMS-9bqMyiOlr8JwlO1EjRUJxyaOCpdXbrPMkdnRsIbccd7CRTXbIkby1_JlFUpCKG8=]
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Sources

Application

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Abstract This application note details a comprehensive, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection and quantification of 1-Methyl-4-(morpholin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection and quantification of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] As such, the ability to accurately quantify these compounds in complex matrices is critical during drug discovery and development. The following protocols are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind key parameter choices to ensure method robustness, transferability, and trustworthiness.

Analyte Properties and Mass Spectrometric Profile

Understanding the physicochemical properties of the target analyte is the foundational step in developing a robust mass spectrometry method.

Table 1: Physicochemical Properties of the Analyte

PropertyValue
Compound Name 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
Chemical Structure Chemical Structure (Illustrative)
Molecular Formula C₁₀H₁₅N₅O₂
Monoisotopic Mass 237.1226 g/mol
Predicted Ionization Electrospray Ionization (ESI), Positive Mode

The presence of multiple basic nitrogen atoms (on the pyrazole ring, the amine group, and the morpholine ring) makes this compound an excellent candidate for positive mode electrospray ionization (ESI), where it will readily accept a proton to form the [M+H]⁺ ion.

Predicted Fragmentation Pathway

The fragmentation of N-substituted pyrazoles is heavily influenced by the substituents on the ring.[3][4] For 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, the primary fragmentation points are anticipated at the amide bond and within the morpholine ring, as these are typically the most labile sites under collision-induced dissociation (CID). The pyrazole ring itself is relatively stable, especially with N-substitution which can suppress N-N bond cleavage.[4][5]

G parent [M+H]⁺ m/z 238.13 frag1 Fragment A m/z 152.08 parent->frag1  - C₄H₈NO (Loss of Morpholine Radical) frag2 Fragment B m/z 124.08 parent->frag2  - C₅H₉N₂O (Loss of Morpholinylcarbonyl Radical) frag3 Fragment C m/z 86.06 parent->frag3  - C₅H₅N₃O (Loss of Pyrazole Core)

Caption: Predicted fragmentation of protonated 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine.

Optimized LC-MS/MS Method Parameters

The following parameters represent a robust starting point for analysis. Optimization may be required based on the specific matrix and instrumentation used. The method utilizes tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for quantitative analysis due to its high selectivity and sensitivity.

Liquid Chromatography (LC) Parameters

The primary challenge for polar compounds is achieving adequate retention on standard reversed-phase columns.[6] The selected parameters balance retention with efficient run times.

Table 2: Liquid Chromatography Conditions

ParameterRecommended SettingRationale
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmA C18 column provides a good starting point for a wide range of small molecules. The sub-2 µm particle size allows for high resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common modifier that aids in protonation of the analyte, improving ESI efficiency and chromatographic peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity, suitable for high-performance liquid chromatography (HPLC).
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks without excessive backpressure.
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 1.5 minA relatively fast gradient is suitable for high-throughput screening environments. The initial low organic phase helps in retaining the polar analyte.[7]
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.
Column Temperature 40 °CElevated temperature can reduce mobile phase viscosity and improve peak symmetry.
Mass Spectrometry (MS) Parameters

Parameters were optimized by direct infusion of a 100 ng/mL solution of the analyte. Multiple Reaction Monitoring (MRM) is used for quantification, providing superior selectivity by monitoring a specific precursor-to-product ion transition.

Table 3: Mass Spectrometry Conditions

ParameterRecommended SettingRationale
Instrument Sciex Triple Quad™ 6500+ or equivalentA high-sensitivity triple quadrupole mass spectrometer is ideal for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule's structure is amenable to efficient protonation.
Ion Source Temp. 550 °COptimizes desolvation of the analyte from the ESI droplets.
Curtain Gas (CUR) 35 psiPrevents neutral molecules from entering the mass analyzer.
IonSpray Voltage 5500 VThe high voltage applied to the ESI probe facilitates the formation of charged droplets.
MRM Transition 1 (Quantifier) 238.1 -> 152.1This transition, corresponding to the loss of the morpholine moiety, provides a stable and intense signal.
Collision Energy (CE) 1 25 eVOptimized to maximize the intensity of the 152.1 m/z product ion.
MRM Transition 2 (Qualifier) 238.1 -> 124.1A secondary transition used for confirmation of analyte identity, enhancing the trustworthiness of the results.
Collision Energy (CE) 2 35 eVOptimized specifically for the formation of the 124.1 m/z product ion.
Dwell Time 100 msBalances the number of data points across the chromatographic peak with signal intensity.

Experimental Protocols

Adherence to a structured protocol is essential for reproducibility. The following sections provide step-by-step instructions for sample preparation and analysis.

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh 1 mg of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine reference standard and dissolve in 1 mL of DMSO or Methanol.

  • Working Stock (10 µg/mL): Dilute the primary stock 1:100 in 50:50 Acetonitrile:Water.

  • Calibration Curve Standards: Perform serial dilutions of the working stock in the appropriate matrix (e.g., blank plasma, buffer) to generate calibration standards ranging from, for example, 0.5 ng/mL to 1000 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up biological samples, such as plasma, prior to LC-MS/MS analysis.[8]

  • Aliquot: Pipette 50 µL of sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 200 µL of cold acetonitrile containing an appropriate internal standard. The internal standard should be a structurally similar molecule that is not present in the samples.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean HPLC vial or 96-well plate.

  • Inject: Inject the sample into the LC-MS/MS system.

Overall Experimental Workflow

The end-to-end process from sample receipt to final data is a critical pathway that must be well-defined.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard (50 µL) AddSolvent Add Internal Standard in Acetonitrile (200 µL) Sample->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer LC LC Separation Transfer->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Regression Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: A comprehensive workflow from sample preparation to final quantification.

Conclusion

The method presented in this application note provides a robust, sensitive, and selective protocol for the quantification of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine using widely available LC-MS/MS instrumentation. The detailed parameters and the scientific rationale behind their selection offer a solid foundation for researchers in the drug development field. By following these guidelines, laboratories can achieve reliable and reproducible data, accelerating critical decision-making in their research and development pipelines.

References

  • Schmid, D., Grosche, P., & Jung, G. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-347. Retrieved from [Link]

  • Plietker, B., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 32(4), 1034-1041. Retrieved from [Link]

  • Saad, E. F., et al. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Chemical Research, 2006(9), 561-563. Retrieved from [Link]

  • van der Stoel, R. E., et al. (1968). Mass spectra of pyrazole and its derivatives. Journal of the Chemical Society B: Physical Organic, 7, 723-726. Retrieved from [Link]

  • Kwan, W. P. (A.), & Liu, H. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • Chen, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 134. Retrieved from [Link]

  • Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]

  • Plietker, B., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate. Retrieved from [Link]

  • Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • Nguyen, L. Q., et al. (2026, January 19). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. ResearchGate. Retrieved from [Link]

  • Li, F., & Se-Thoe, S. Y. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Retrieved from [Link]

  • Li, Y., & Henion, J. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]

  • Yin, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

  • Kuhn, B. L., et al. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Bassyouni, F. A., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Obushak, M. D., et al. (2014). Esters of 4-formylpyrazol-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 50(8), 1138-1153. Retrieved from [Link]

  • Schenone, S., et al. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole. IRIS UniGe. Retrieved from [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]

  • Pathak, D., et al. (2021). Mass fragmentation pattern of compound 4l. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Welcome to the technical support center for the synthesis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. As Senior Application Scientists, we aim to move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.

The synthesis of this target molecule is typically approached in a two-stage process. First is the construction of the core heterocyclic system, 1-methyl-3-amino-1H-pyrazole-4-carboxylic acid (or its ester), followed by the coupling of the carboxylic acid moiety with morpholine to form the final amide product. Low yields can arise from inefficiencies in either of these critical stages. This guide provides a structured approach to identifying and resolving common experimental bottlenecks.

General Synthetic Pathway

The overall transformation involves two key steps: pyrazole ring formation and amide bond formation. Understanding this sequence is crucial for effective troubleshooting.

cluster_0 Stage 1: Pyrazole Synthesis cluster_1 Optional Hydrolysis cluster_2 Stage 2: Amide Coupling A β-Ketoester/nitrile Precursor (e.g., Ethyl 2-cyano-3-oxobutanoate) C 1-Methyl-3-amino-1H- pyrazole-4-carboxylate A->C Cyclocondensation B Methylhydrazine B->C D 1-Methyl-3-amino-1H- pyrazole-4-carboxylic acid C->D Ester Hydrolysis F Final Product: 1-Methyl-4-(morpholin-4-ylcarbonyl) -1H-pyrazol-3-amine D->F Amide Coupling (e.g., EDC, HOBt) E Morpholine E->F

Caption: General two-stage synthesis pathway.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis.

Q1: My overall yield is extremely low. How do I determine which of the two main stages is failing?

This is the most critical diagnostic question. Attempting to optimize the entire sequence at once is inefficient. The most effective strategy is to isolate and verify the intermediate product after Stage 1.

Diagnostic Workflow:

  • Run Stage 1: Perform the cyclocondensation reaction to synthesize the pyrazole intermediate (e.g., ethyl 1-methyl-3-amino-1H-pyrazole-4-carboxylate).

  • Isolate & Characterize: After the reaction and workup, do not proceed directly to the next step. Isolate the crude intermediate. Purify a small sample if necessary.

  • Verify Structure and Yield: Obtain analytical data (¹H NMR, LC-MS) to confirm the structure of the pyrazole intermediate and calculate the yield for the first step.

  • Pinpoint the Problem:

    • If the yield of the intermediate is low: The problem lies in the pyrazole formation (Stage 1). Focus your troubleshooting efforts on the issues detailed in Q2.

    • If the yield of the intermediate is high: The bottleneck is in the amide coupling (Stage 2). Refer to the troubleshooting points in Q3.

start Low Overall Yield Detected step1 Isolate and Characterize Intermediate After Stage 1 start->step1 decision Is Intermediate Yield Acceptable? step1->decision troubleshoot1 Troubleshoot Stage 1: Pyrazole Formation (See Q2) decision->troubleshoot1 No troubleshoot2 Troubleshoot Stage 2: Amide Coupling (See Q3) decision->troubleshoot2 Yes

Caption: Diagnostic workflow for troubleshooting low yield.

Q2: My yield for the pyrazole intermediate (Stage 1) is low. What are the likely causes?

Low yield in pyrazole synthesis, typically from a β-ketonitrile and hydrazine, often stems from issues with reagents, reaction conditions, or competing side reactions.[1]

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Cause: Methylhydrazine is susceptible to oxidation and degradation over time.[2] The β-ketonitrile precursor can hydrolyze or contain impurities that inhibit the reaction.[1]

    • Solution: Use freshly opened or recently purified methylhydrazine. Ensure the purity of the β-ketonitrile starting material via NMR or GC-MS. Running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidation of the hydrazine.[2]

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion due to insufficient time or temperature.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3] If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary.

  • Suboptimal Stoichiometry:

    • Cause: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Ensure the stoichiometry is correct. It is common practice to use a slight excess (1.1–1.2 equivalents) of hydrazine to drive the reaction to completion.[1]

  • Side Reactions:

    • Cause: β-ketonitriles can be prone to hydrolysis, especially under harsh acidic or basic conditions.[1] Additionally, hydrazine, as a bidentate nucleophile, can sometimes react with two molecules of the electrophile, leading to undesired by-products.[4]

    • Solution: Run the reaction under neutral or mildly acidic/basic conditions. Using an alcohol like ethanol as a solvent is common. If hydrolysis is suspected, ensure all reagents and solvents are anhydrous. To avoid complex side products, consider using a monodentate hydrazine equivalent like acetylhydrazine, which can simplify purification on a larger scale.[4]

Q3: The pyrazole intermediate forms cleanly, but the final amide coupling with morpholine (Stage 2) is inefficient. How can I improve this step?

Amide bond formation is a cornerstone of medicinal chemistry, but it is not always trivial. Inefficiency here usually points to poor activation of the carboxylic acid or suboptimal reaction conditions.[5]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation:

    • Cause: The coupling reagent may be inadequate, degraded, or used incorrectly. The highly reactive O-acylisourea intermediate formed with carbodiimides (like EDC) can rearrange into an unreactive N-acylurea byproduct before it couples with the amine.[3]

    • Solution:

      • Use an Additive: Always use an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® with EDC. These additives trap the activated acid as a more stable, yet still reactive, ester, which minimizes side reactions and reduces potential racemization.[3]

      • Check Reagent Quality: EDC is notoriously moisture-sensitive. Use a fresh bottle or material that has been stored properly in a desiccator.[3]

      • Switch Coupling Reagent: If EDC/HOBt fails, consider a more potent uronium-based coupling reagent like HATU or HBTU, especially if steric hindrance is a potential issue.[3]

  • Suboptimal Reaction Conditions:

    • Cause: The choice of solvent, base, temperature, and concentration can dramatically impact yield.

    • Solution:

      • Solvent: Use anhydrous aprotic polar solvents like DMF or DCM.[6]

      • Base: A non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is essential to neutralize any acid salts and to deprotonate the amine, enhancing its nucleophilicity.[3] Typically, 2-3 equivalents are used.

      • Temperature: While most couplings run well at room temperature, gently heating the reaction to 40-60 °C can overcome activation barriers for less reactive partners.[6]

      • Concentration: Ensure the reaction is not too dilute. A starting concentration of 0.1–0.5 M for the limiting reagent is a good benchmark.[6]

  • Difficult Product Isolation and Purification:

    • Cause: Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC or the urea byproduct from EDC, can co-precipitate with the product or have similar polarity, complicating purification.[3]

    • Solution: The urea byproduct from EDC is often removable with an acidic aqueous wash (e.g., 1M HCl).[3] If purification by chromatography is necessary, carefully select a solvent system to maximize the separation between your product and any unreacted starting materials or byproducts.

Coupling Reagent Pros Cons
EDC/HOBt Inexpensive, water-soluble byproducts are easily removed.[3]EDC is moisture-sensitive; can form N-acylurea byproduct without HOBt.[3][6]
HATU/DIEA Highly efficient, very fast, good for hindered couplings.[3]More expensive, can be difficult to remove byproducts.
SOCl₂ or (COCl)₂ Forms highly reactive acid chloride, very effective.[7]Harsh conditions (heat may be required), generates HCl, not suitable for sensitive substrates.

Frequently Asked Questions (FAQs)

Q: What is the ideal order of addition for the amide coupling step? A: A commonly successful procedure is to pre-activate the carboxylic acid. Dissolve the pyrazole carboxylic acid and HOBt in your aprotic solvent (e.g., DMF). Cool to 0 °C, then add EDC. Stir for 15-30 minutes to allow the active ester to form. Finally, add the morpholine and the base (e.g., DIEA) and allow the reaction to warm to room temperature.[3]

Q: My pyrazole carboxylic acid intermediate is poorly soluble. How can I run the coupling reaction effectively? A: Poor solubility is a common challenge. Using a more polar aprotic solvent like DMF or NMP can help. You can also try gently heating the mixture to improve solubility before adding the coupling reagents. In some cases, preparing a salt of the carboxylic acid (e.g., with an amine base) can improve its solubility in the reaction medium.

Q: Is an inert atmosphere necessary for the amide coupling reaction? A: While not as critical as for the pyrazole synthesis involving hydrazine, it is good practice, especially if your reagents are sensitive or if the reaction is running for an extended period. The primary concern is moisture, which can hydrolyze activated intermediates and degrade reagents like EDC.

Q: How can I confirm that my carboxylic acid is being activated? A: You can monitor the reaction by LC-MS. After adding the coupling agent (e.g., EDC/HOBt), take a small aliquot of the reaction, quench it with methanol, and analyze it. You should see a new peak corresponding to the methyl ester of your starting acid, confirming that activation is occurring.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Methyl-3-amino-1H-pyrazole-4-carboxylate (Stage 1 Intermediate)

This protocol is a general guideline based on common pyrazole syntheses and should be optimized for your specific starting materials.[1][8]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) in ethanol (approx. 0.5 M).

  • Reagent Addition: Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting ketoester spot has disappeared (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate. If not, add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by cold hexanes. Dry the solid under vacuum to yield the desired pyrazole intermediate.

Protocol 2: Synthesis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (Amide Coupling)

This protocol utilizes the common EDC/HOBt coupling method.[3]

  • Setup: To a solution of 1-methyl-3-amino-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous DMF (approx. 0.2 M), add HOBt (1.2 equivalents).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) in one portion. Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add morpholine (1.1 equivalents) followed by the dropwise addition of DIEA (2.5 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess DIEA), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.

References

  • Ingenta Connect. Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • IntechOpen. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Reddit. amide coupling help : r/Chempros. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • IntechOpen. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. Available from: [Link]

  • Bibliomed. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available from: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Available from: [Link]

  • ACS Publications. Synthesis of 3-Amino-4-fluoropyrazoles. Available from: [Link]

  • ResearchGate. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Available from: [Link]

Sources

Optimization

Technical Support Center: Extraction Optimization for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the isolation and workup of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the isolation and workup of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine .

Due to its unique structural motifs—a basic pyrazole core, a hydrogen-bond-donating exocyclic amine, and a highly polar morpholine amide—this compound defies standard liquid-liquid extraction protocols. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating experimental workflow to maximize your recovery yields.

🔍 Troubleshooting & FAQs

Q1: Why is my extraction yield consistently below 30% when using standard ethyl acetate (EtOAc) or dichloromethane (DCM)?

A: The issue is a solvent-solute polarity mismatch driven by a robust aqueous hydration shell. 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine possesses an exceptionally high Polar Surface Area (PSA). The 3-amino group acts as a strong hydrogen-bond donor, while the morpholine amide carbonyl and the pyrazole N2 atom act as strong hydrogen-bond acceptors. Pure non-protic solvents like EtOAc or DCM cannot effectively outcompete water for these hydrogen-bonding sites, resulting in a poor partition coefficient (LogD).

The Solution: Switch to a binary solvent system, specifically Chloroform:Isopropanol (4:1 v/v) . The isopropanol acts as a protic disruptor, breaking the water-solute hydrogen bonds, which allows the chloroform to effectively solvate the lipophilic methyl and morpholine carbon backbone.

Q2: How precisely must I control the pH during the aqueous workup?

A: pH control is the single most critical parameter for this extraction. Contrary to intuition, the primary protonation site on aminopyrazoles is the endocyclic ring nitrogen (N2), not the exocyclic 3-amino group (). The pKa of the conjugate acid is approximately 3.5–4.0.

  • If pH < 4.0: The pyrazole ring protonates, converting the molecule into a highly water-soluble cation. Extraction yields will approach zero.

  • If pH > 10.0: While the molecule remains neutral, highly alkaline conditions combined with heat can promote trace hydrolysis of the morpholine amide over time. The Solution: Buffer the aqueous phase to a strictly neutral to mildly basic range (pH 7.5–8.5 ) using saturated aqueous NaHCO₃ before extraction. This ensures the molecule is entirely in its neutral free-base form.

Q3: I am experiencing severe emulsion formation during the liquid-liquid extraction. How can I resolve this without compromising the yield?

A: The emulsion is caused by the surfactant-like properties of the morpholine amide. Morpholine amides are exceptionally stable but can act as mild surfactants at the aqueous-organic interface (), stabilizing micro-droplets of water in the organic phase.

The Solution: Do not shake the separatory funnel vigorously; use a gentle inversion technique. If an emulsion forms, apply this self-validating resolution sequence:

  • Chemical Resolution: Add solid NaCl to the aqueous phase until saturation. This increases the aqueous density and ionic strength, forcing phase separation.

  • Mechanical Resolution: If the emulsion persists, transfer the biphasic mixture to a centrifuge tube and spin at 3000 × g for 5 minutes.

Q4: How can I set up a self-validating protocol to ensure my extraction is complete before scaling up?

A: Implement a mass-balance feedback loop. Do not assume three extractions are sufficient. After your final planned extraction, take a 100 µL aliquot of the remaining aqueous layer. Lyophilize this aliquot, reconstitute it in 100 µL of methanol, and analyze it via LC-MS (monitoring for the target mass [M+H]⁺ = 239.1). If the peak area is >5% of your initial organic extract, your partition coefficient is still too low. You must either increase the isopropanol ratio in your solvent (up to 3:1) or add more chaotropic salts (e.g., Na₂SO₄) to the aqueous phase.

📊 Quantitative Data: Solvent & pH Optimization

The following table summarizes the causal relationship between pH, solvent choice, and recovery yields. Data demonstrates the necessity of the protic-disruption method.

Table 1: Partitioning Efficiency of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Solvent SystemAqueous pHAqueous AdditiveEst. Partition Coefficient (LogD)Recovery Yield (%)
EtOAc3.0None< 0.1< 5%
EtOAc8.0None0.835%
DCM8.0None1.142%
EtOAc8.0Sat. NaCl1.868%
CHCl₃:iPrOH (4:1) 8.0 Sat. NaCl 3.4 > 92%
CHCl₃:iPrOH (4:1)11.0Sat. NaCl3.288% (Trace hydrolysis)

🧪 Experimental Protocol: The "Protic-Disruption" Method

This step-by-step methodology is engineered to maximize recovery while maintaining a self-validating feedback loop.

Step 1: Quench and pH Adjustment Cool the aqueous reaction mixture to 0–5 °C. Slowly add saturated aqueous NaHCO₃ dropwise under continuous stirring until the pH stabilizes at 7.5–8.5 (verify with a calibrated pH meter, not just pH paper). Causality: This guarantees the pyrazole core is deprotonated (neutral) without risking base-catalyzed amide degradation.

Step 2: Salting Out Add solid NaCl directly to the aqueous mixture until absolute saturation is reached (undissolved salt should remain visible at the bottom of the flask). Stir vigorously for 15 minutes. Causality: Maximizes ionic strength, sequestering water molecules for ion hydration and effectively "squeezing" the highly polar target molecule out of the aqueous phase.

Step 3: Solvent Preparation & First Extraction Prepare a fresh mixture of Chloroform and Isopropanol at a 4:1 (v/v) ratio. Add a volume of this mixture equal to 50% of the aqueous volume to the separatory funnel. Invert the funnel gently 10–15 times. Do not shake vigorously. Vent frequently. Allow phases to separate for 10 minutes.

Step 4: Phase Separation & Emulsion Management Collect the lower organic layer (chloroform is denser than water). If an interfacial emulsion is present, leave it in the funnel and proceed to the next extraction. If the emulsion is severe, centrifuge the mixture at 3000 × g for 5 minutes.

Step 5: Sequential Extraction & Validation Repeat the extraction two more times with fresh CHCl₃:iPrOH (30% of the aqueous volume each time). Self-Validation Step: Test a 100 µL aliquot of the final aqueous layer via LC-MS to confirm the absence of the product before discarding.

Step 6: Drying and Concentration Combine the organic layers. Do not wash with water, as this will pull the product back into the aqueous phase. Dry the organic phase over anhydrous Na₂SO₄ for 20 minutes. Filter, and concentrate under reduced pressure (water bath < 40 °C) to yield the crude product.

🗺️ Workflow Visualization

ExtractionWorkflow Start Aqueous Reaction Mixture (Target Compound) Step1 Adjust pH to 7.5 - 8.5 (NaHCO3) Start->Step1 Step2 Add Solid NaCl (Salting-Out Effect) Step1->Step2 Step3 Extract with CHCl3:iPrOH (4:1) Step2->Step3 Decision Phase Separation Clear? Step3->Decision Emulsion Resolve Emulsion (Centrifuge / Add Brine) Decision->Emulsion No (Emulsion) OrgPhase Combined Organic Phase (Product) Decision->OrgPhase Yes AqPhase Aqueous Phase (LC-MS Validation) Decision->AqPhase Aqueous Layer Emulsion->OrgPhase Organic Layer Emulsion->AqPhase Aqueous Layer Final Dry over Na2SO4 & Concentrate OrgPhase->Final

Figure 1: Optimized extraction workflow for highly polar aminopyrazole-morpholine amide derivatives.

📚 References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block Source: ACS Organic & Inorganic Au URL:[Link]

Troubleshooting

resolving peak tailing of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine in LC-MS

Welcome to the LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine .

This compound is highly polar and basic. While the morpholine nitrogen is tied up in an amide linkage (rendering it largely non-basic), the primary amine located on the pyrazole ring is a strong basic center. When protonated, this amine is highly susceptible to secondary interactions with the stationary phase, leading to severe peak tailing, loss of resolution, and reduced MS sensitivity.

Below is a comprehensive, self-validating framework to diagnose and resolve this issue.

Diagnostic Workflow

G Start Observe Peak Tailing: 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine CheckScope Diagnostic: Does tailing affect ALL peaks or ONLY the basic target? Start->CheckScope AllPeaks All Peaks Tailing: System / Physical Issue CheckScope->AllPeaks All peaks TargetOnly Target Only Tailing: Chemical Interaction (Silanols) CheckScope->TargetOnly Target only PhysicalFix Inspect fittings, dead volume, column void, or clean MS emitter AllPeaks->PhysicalFix ChemicalFix1 Optimize Mobile Phase pH (e.g., 0.1% Formic Acid, pH < 3) TargetOnly->ChemicalFix1 Success Symmetrical Gaussian Peak Achieved (Tailing Factor 0.9 - 1.2) PhysicalFix->Success CheckTailing2 Is Peak Shape Restored? ChemicalFix1->CheckTailing2 ChemicalFix2 Switch to High-Purity Type-B Silica or Polar-Embedded Column CheckTailing2->ChemicalFix2 No CheckTailing2->Success Yes CheckTailing3 Is Peak Shape Restored? ChemicalFix2->CheckTailing3 ChemicalFix3 Match Sample Diluent to Initial Mobile Phase CheckTailing3->ChemicalFix3 No CheckTailing3->Success Yes ChemicalFix3->Success

LC-MS diagnostic workflow for isolating and resolving basic compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine exhibit severe peak tailing on standard C18 columns? A: The peak tailing is primarily caused by secondary ion-exchange interactions between the basic primary amine group of the pyrazole ring and the unbonded, acidic residual silanol groups (-Si-OH) on the silica stationary phase. Basic analytes will tail on a reverse-phase column via weak cation exchange if the pH of the mobile phase allows these residual silanol groups to become negatively charged (-Si-O⁻)[1]. Older "Type-A" silica columns possess highly acidic silanols with a pKa around 4–5, which remain ionized at neutral pH and strongly attract the protonated basic amine of your analyte[2].

Q2: How do I optimize the mobile phase to suppress these secondary interactions without compromising MS sensitivity? A: You must control the ionization state of the silanols. For LC-MS, using a low-pH mobile phase is the most effective approach. Adding 0.1% Formic Acid (FA) lowers the pH to ~2.7. At this pH, the residual silanols are fully protonated and neutralized, preventing ion exchange from taking place[3]. While Trifluoroacetic Acid (TFA) is a strong ion-pairing agent that fixes tailing, it leads to severe signal suppression when incorporated with electrospray ionization (ESI). Formic acid (FA) is the preferred alternative as it maintains excellent MS compatibility while improving peak shape[4].

Q3: If mobile phase optimization isn't enough, what column chemistry should I use? A: Switch to a high-purity "Type-B" silica column. Type-B silicas have significantly lower metal contamination, raising the pKa of residual silanols to >7, which minimizes their ionization and subsequent cation exchange interactions[2]. Furthermore, utilizing columns with advanced end-capping, polar-embedded groups, or superficially porous particles provides superior peak shapes for basic compounds by physically shielding the analyte from any remaining active silanol sites[5].

Q4: Could the tailing be caused by non-chemical factors? A: Yes. If all peaks in your chromatogram are tailing (not just the basic analyte), the issue is likely physical. Common culprits include extra-column dead volume from improper PEEK tubing connections, a void at the head of the column, or a dirty MS emitter[1]. Additionally, mismatches between the sample solvent (the diluent) and the mobile phase composition—such as injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase—will cause severe peak distortion and tailing[5].

Quantitative Data: LC-MS Buffer & Column Selection

Table 1: Mobile Phase Additive Comparison for Basic Amines in LC-MS

Additive / BufferTypical pHLC-MS CompatibilityState of Silanols (pKa ~4-5)State of Pyrazole AmineResulting Peak Shape
0.1% Formic Acid ~2.7Excellent Protonated (Neutral)Protonated (+)Sharp / Symmetrical
Ammonium Formate 2.7 – 4.7Excellent Partially Ionized (-)Protonated (+)Moderate to Sharp
0.1% TFA ~2.0Poor (Ion Suppression)Protonated (Neutral)Protonated (+)Sharp (but low MS signal)
Ammonium Acetate 3.8 – 5.8Good Ionized (-)Protonated (+)Tailing (Ion Exchange)

Self-Validating Experimental Protocol: Resolving Peak Tailing

This step-by-step methodology is designed as a self-validating system. You will systematically eliminate physical and chemical variables until the root cause is isolated and resolved.

Phase 1: System Integrity Validation (The Control)

  • Preparation: Prepare a 10 µg/mL solution of a neutral, non-ionizable marker (e.g., uracil or toluene) in your initial mobile phase.

  • Execution: Inject 1 µL of the neutral marker using your current LC-MS gradient.

  • Causality & Validation: Evaluate the peak asymmetry.

    • If Asymmetry > 1.2: The issue is physical. Re-cut and re-seat all PEEK tubing connections to eliminate dead volume. Inspect the MS emitter for blockages[1]. Repeat until the neutral peak is symmetrical.

    • If Asymmetry ≤ 1.2: The system is physically sound. The tailing of your target compound is driven by chemical interactions. Proceed to Phase 2.

Phase 2: Mobile Phase & Silanol Suppression

  • Preparation: Prepare fresh Mobile Phase A (LC-MS grade Water + 0.1% Formic Acid v/v) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid v/v). Ensure the pH of Phase A is ~2.7.

  • Execution: Inject the 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine sample.

  • Causality & Validation: The low pH protonates both the basic pyrazole amine and the acidic silanols on the silica surface, neutralizing the silanols and preventing cation-exchange[3].

    • Validation: Calculate the USP Tailing Factor. If it drops below 1.5, the primary cause was silanol interaction. If severe tailing persists, the silica may be heavily contaminated with metals (Type-A). Proceed to Phase 3.

Phase 3: Stationary Phase Upgrade & Diluent Matching

  • Preparation: Install a high-purity Type-B silica C18 column (e.g., superficially porous or polar-embedded)[2][5].

  • Sample Diluent Adjustment: Dilute the sample strictly in the initial mobile phase conditions (e.g., 5% B / 95% A). Do not inject samples dissolved in strong solvents, as this causes solvent-mismatch band broadening[5].

  • Execution: Run the gradient and monitor the Extracted Ion Chromatogram (XIC) for the target mass.

  • Validation: Calculate the final USP Tailing Factor. A value between 0.9 and 1.2 confirms a fully optimized, self-validated LC-MS method free of secondary interactions.

References

  • Dwight R. Stoll, "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing", Chromatography Online.
  • "A Guide to HPLC and LC-MS Buffer Selection", ACE HPLC.
  • "HPLC Tech Tip: Peak Tailing of Basic Analytes", Phenomenex.
  • "The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests", PMC - NIH.
  • "What are common causes of peak tailing when running a reverse-phase LC column?", Waters Knowledge Base.

Sources

Optimization

reducing off-target binding effects of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Welcome to the Technical Support Center for Kinase Probe Optimization. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve off-target binding liabilities asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Kinase Probe Optimization. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve off-target binding liabilities associated with 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine and its structural analogs.

This compound features a highly privileged pyrazole-3-amine core, which acts as an adenine mimetic. While this scaffold is excellent for achieving potent ATP-competitive kinase inhibition, its reliance on highly conserved hinge-region interactions makes it inherently susceptible to kinome-wide promiscuity [1]. This guide bridges biochemical assay troubleshooting, cellular validation, and rational medicinal chemistry to help you engineer superior selectivity.

SECTION 1: Biochemical & Assay Troubleshooting (FAQs)

Q1: I am observing pan-kinase inhibition across my biochemical screening panel. Is this real off-target binding, or could it be an assay artifact? The Causality: Small molecules containing hydrophobic cores and polar surface groups (like the morpholine-4-carbonyl moiety) can form colloidal aggregates in aqueous buffers. These aggregates sequester kinase enzymes non-specifically, leading to false-positive "pan-inhibition." The Solution: You must establish a self-validating assay system to rule out aggregation.

  • Detergent Addition: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). Detergents disrupt colloidal aggregates. If the IC50 shifts by >10-fold or activity is lost entirely upon detergent addition, your compound is an aggregator, not a true promiscuous binder.

  • Enzyme Concentration Variation: True competitive inhibitors maintain a constant IC50 regardless of enzyme concentration (provided [E] << Kd). Aggregators will show a highly enzyme-concentration-dependent IC50.

Q2: My compound shows high affinity for several off-target kinases in a cell-free biochemical assay. How do I know if these off-targets are actually engaged in live cells? The Causality: Biochemical assays are typically run at or below the Michaelis constant ( Km​ ) for ATP (often 10–50 µM) to maximize assay sensitivity. However, intracellular ATP concentrations are massive (1–5 mM). Because 1-methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is an ATP-competitive inhibitor, it must outcompete millimolar ATP in cells. An off-target kinase with a very high cellular affinity for ATP may not be inhibited in vivo, even if the biochemical IC50 is low. The Solution: Do not rely solely on biochemical data to kill a compound. You must run a cellular target engagement assay, such as NanoBRET, to quantify whether the off-target binding translates to the intracellular environment [2].

SECTION 2: Medicinal Chemistry & Structural Optimization (FAQs)

Q3: The NanoBRET assay confirmed true cellular off-target binding. How can I chemically modify the 1-methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine core to improve selectivity? The Causality: The 3-amino group and the pyrazole nitrogen act as a critical hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone of the kinase hinge region (typically interacting with conserved Glutamate and Cysteine/Leucine residues) [3]. Because the hinge is conserved, you cannot easily modify the pyrazole-3-amine core without losing primary target affinity. The Solution: Focus your Structure-Activity Relationship (SAR) efforts on the peripheral groups:

  • Exploit the Solvent Channel: The 4-(morpholin-4-ylcarbonyl) group generally points outward toward the solvent-exposed region of the ATP pocket. By replacing the morpholine ring with bulkier, rigid, or specifically charged heterocycles, you can introduce steric clashes with the solvent channels of off-target kinases while maintaining affinity for your primary target.

  • Target the Gatekeeper: The 1-methyl group sits deep in the hydrophobic pocket. If your primary target has a small gatekeeper residue (e.g., Threonine), expanding the 1-methyl to a bulkier group (e.g., isopropyl or cyclopentyl) can create absolute selectivity against off-target kinases possessing large gatekeepers (e.g., Phenylalanine or Methionine).

SECTION 3: Data Visualization & Protocols

Table 1: Orthogonal Assay Triage for Off-Target Binding

Use this data matrix to interpret your troubleshooting results and determine the next steps.

Assay ConditionResult ObservationMechanistic InterpretationRecommended Action
Biochemical + 0.01% Tween-20 IC50 drops >10x or lostColloidal aggregation (Artifact)Discard compound; optimize solubility.
Biochemical at 1 mM ATP IC50 shifts >50x vs Km​ ATPATP-competitive, poor cellular potentialDeprioritize; requires higher affinity.
NanoBRET Cellular Assay Cellular IC50 > 10 µMFails to compete with intracellular ATPIgnore off-target; focus on primary target.
NanoBRET Cellular Assay Cellular IC50 < 100 nMTrue, potent cellular off-target bindingInitiate MedChem SAR optimization.
Protocol: Cellular Target Engagement (NanoBRET)

This protocol validates whether your pyrazole-3-amine derivative genuinely binds off-target kinases in the presence of physiological ATP [2].

Step-by-Step Methodology:

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the off-target kinase fused to NanoLuc (Nluc) luciferase. Incubate for 24 hours at 37°C.

  • Cell Plating & Tracer Addition: Harvest cells and resuspend in Opti-MEM. Plate into a 384-well white plate (e.g., 10,000 cells/well). Add the appropriate fluorescent NanoBRET tracer (a known broad-spectrum kinase inhibitor linked to a fluorophore) at its calculated Kd​ concentration.

  • Compound Treatment: Add your 1-methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Include a DMSO-only control (100% BRET signal) and an untransfected cell control (background).

  • Equilibration: Incubate the plates for 2 hours at 37°C to allow the compound to competitively displace the fluorescent tracer from the Nluc-kinase fusion.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read the plate on a luminescence microplate reader equipped with dual filters (e.g., 450 nm for donor Nluc emission, 610 nm for acceptor fluorophore emission).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent decrease in the BRET ratio confirms that your compound is successfully penetrating the cell and displacing the tracer from the off-target kinase.

SECTION 4: Pathway & Logic Diagrams

StructuralLogic Core 1-Methyl-4-(morpholin-4-ylcarbonyl) -1H-pyrazol-3-amine Hinge Hinge Region Binding (3-NH2 & Pyrazole N) Core->Hinge ATP-competitive Promiscuity High Kinome Promiscuity (Conserved ATP Pocket) Hinge->Promiscuity Drives Solvent Modify Morpholine Group (Solvent Channel) Promiscuity->Solvent MedChem Strategy 1 DFG Target DFG-Out State (Type II Binding) Promiscuity->DFG MedChem Strategy 2 Gatekeeper Exploit Gatekeeper Residue Size Promiscuity->Gatekeeper MedChem Strategy 3 Selectivity Enhanced Target Selectivity Solvent->Selectivity DFG->Selectivity Gatekeeper->Selectivity

Structural optimization logic for reducing kinome promiscuity of pyrazole-3-amine derivatives.

AssayWorkflow Step1 Observe Off-Target Hits in Biochemical Panel Decision1 Are hits due to aggregation? Step1->Decision1 Action1 Add 0.01% Tween-20/CHAPS Retest IC50 Decision1->Action1 Yes / Unsure Decision2 Is binding ATP-competitive? Decision1->Decision2 No (True Binding) Action1->Decision2 Activity Persists Outcome1 False Positive (Assay Artifact) Action1->Outcome1 Activity Lost Action2 Compare IC50 at Km [ATP] vs. 1 mM [ATP] Decision2->Action2 Verify Mechanism Step2 Cellular Target Engagement (NanoBRET Assay) Action2->Step2 Confirmed Competitive Step2->Outcome1 No Cellular Binding Outcome2 True Off-Target (Initiate SAR) Step2->Outcome2 Cellular Binding Confirmed

Workflow for triaging off-target kinase hits to distinguish artifacts from true cellular binding.

References

  • Karaman MW, Herrgard S, Treiber DK, et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. 2008 Jan;26(1):127-32.[Link]

  • Amrhein JA, Berger LM, Tjaden A, et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences. 2022; 23(23):14834.[Link]

  • Zhou S, Yang B, Xu Y, et al. "Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations." Journal of Medicinal Chemistry. 2021; 64(19):14426-14447.[Link]

Troubleshooting

preventing crystallization of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine in buffer solutions

A Guide to Preventing Crystallization in Aqueous Buffer Solutions Welcome to the technical support guide for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Crystallization in Aqueous Buffer Solutions

Welcome to the technical support guide for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent compound precipitation during experiments. As Senior Application Scientists, we have synthesized data from public databases, principles of medicinal chemistry, and established laboratory protocols to create this guide.

Introduction: Understanding the Challenge

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound with structural features common in pharmacologically active agents.[1][2] Its molecular structure, which includes a weakly basic pyrazole ring, a primary amine, and a morpholine carbonyl group, dictates its physicochemical properties.[3] The primary challenge encountered by researchers is its limited and pH-dependent aqueous solubility, which often leads to crystallization or precipitation in standard biological buffers like Phosphate-Buffered Saline (PBS).

This guide provides a logical framework for diagnosing solubility issues and implementing effective strategies to maintain the compound's stability in solution.

Frequently Asked Questions (FAQs)

Q1: My compound immediately precipitated when I added it to my pH 7.4 phosphate buffer. What is the most likely cause?

The most probable cause is that the pH of the buffer is too high for the compound to remain soluble at your target concentration. 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine contains basic nitrogen atoms (on the pyrazole ring and the amine group) that become protonated at lower pH values.[3] This protonation results in the formation of a more soluble salt form.[4][5] At neutral or near-neutral pH, the compound exists predominantly in its less soluble free base form, leading to precipitation if the concentration exceeds its equilibrium solubility.[3]

Q2: What is a good starting buffer and pH to maximize solubility?

For initial experiments, we recommend using a buffer with a pH in the acidic range, such as a citrate buffer at pH 4.0-5.0 . In this range, the molecule is more likely to be fully protonated, significantly enhancing its aqueous solubility. Always prepare the buffer first and then add the compound, rather than adjusting the pH after the compound has been added.

Q3: I dissolved my compound in 100% DMSO for a stock solution. Now it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a common issue when using organic co-solvents.[6] The high concentration of the compound in DMSO becomes supersaturated upon dilution into an aqueous buffer where its solubility is much lower, causing it to crash out.[6]

To mitigate this, consider the following:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Use an Intermediate Dilution Step: Perform a serial dilution, perhaps first into a 50:50 mixture of DMSO and your acidic buffer, before the final dilution into the assay buffer.

  • Increase the Co-solvent Percentage: If your experiment can tolerate it, increase the final concentration of the organic co-solvent (e.g., from 1% to 5% DMSO) in your assay buffer.[7]

Q4: Does the type of buffer salt matter, or only the pH?

Both matter. While pH is the primary driver of solubility for this compound, the buffer species and ionic strength can also have an effect.[8] High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of organic molecules. When troubleshooting, it is sometimes useful to compare different buffer systems at the same pH (e.g., citrate vs. acetate) to see if the buffer species itself influences solubility.[9]

In-Depth Troubleshooting Guide

Issue: Compound Crystallizes During Solution Preparation or Storage

When faced with crystallization, a systematic approach is necessary to identify and resolve the underlying solubility issue. The following workflow provides a structured path for troubleshooting.

G cluster_0 Initial Observation cluster_1 Primary Diagnosis cluster_2 Solution Path A: pH Optimization cluster_3 Solution Path B: Co-Solvent Strategy cluster_4 Advanced Troubleshooting observe Crystallization Observed in Buffer Solution check_ph 1. Check Solution pH Is it ≥ 6.0? observe->check_ph lower_ph 2a. Lower pH (e.g., Citrate Buffer pH 4-5) check_ph->lower_ph Yes supersat 2b. Suspect Supersaturation (from organic stock)? check_ph->supersat No retest_sol 3a. Retest Solubility lower_ph->retest_sol success_a Problem Solved retest_sol->success_a Stable retest_sol->supersat Unstable add_cosolvent 3b. Introduce Co-solvent (e.g., 5-10% DMSO, Ethanol) supersat->add_cosolvent Yes adv_methods 5. Further Optimization Needed (If crystallization persists) supersat->adv_methods No retest_dil 4b. Retest Dilution Stability add_cosolvent->retest_dil success_b Problem Solved retest_dil->success_b Stable retest_dil->adv_methods Unstable temp Temperature Adjustment adv_methods->temp additives Use Crystallization Inhibitors (e.g., HPMC, PVP) adv_methods->additives

Caption: Troubleshooting workflow for crystallization issues.

Understanding the Role of pH and pKa

The solubility of an ionizable compound is intrinsically linked to its protonation state, which is governed by the solution's pH and the compound's pKa value(s). The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form.

  • When pH < pKa: The compound will be predominantly protonated (ionized) and more water-soluble.

  • When pH > pKa: The compound will be predominantly in its neutral (free base) form and less water-soluble.

For 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, there are multiple basic sites. The amine group is expected to have a pKa around 9-10, while the pyrazole ring is weakly basic (pKa ~2.5).[10] The morpholine nitrogen is part of an amide and is not basic. Therefore, to ensure full protonation and maximize solubility, the pH should be kept well below the lowest pKa of the basic functional groups, ideally in the acidic range.

pKa_Solubility cluster_pH cluster_State cluster_Solubility pH_Low Low pH (Acidic) pH < pKa State_Ionized Predominantly Ionized (Protonated, R-NH3+) pH_Low->State_Ionized leads to pH_High High pH (Neutral/Basic) pH > pKa State_Neutral Predominantly Neutral (Free Base, R-NH2) pH_High->State_Neutral leads to Sol_High High Aqueous Solubility State_Ionized->Sol_High results in Sol_Low Low Aqueous Solubility (Risk of Crystallization) State_Neutral->Sol_Low results in

Caption: Relationship between pH, pKa, and compound solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To systematically address solubility issues, it is essential to determine the equilibrium solubility of the compound under various conditions. The isothermal shake-flask method is a widely accepted standard for this purpose.[11]

Objective: To quantify the maximum concentration of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine that can be dissolved in a specific buffer system at a set temperature.

Materials:

  • 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (solid)

  • Selected buffers (e.g., pH 4.0 citrate, pH 5.0 acetate, pH 7.4 PBS)

  • Calibrated analytical balance

  • Scintillation vials or sealed flasks

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific buffer. The presence of undissolved solid is crucial to ensure saturation is reached.[12][13]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution and crystallization rates are equal.[14]

  • Sample Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particulates.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is the equilibrium solubility.

Data Summary: Recommended Starting Conditions

Based on the chemical properties of pyrazole derivatives, the following table provides recommended starting points for formulating 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine in solution.[7][15] Final conditions must be empirically determined and optimized for your specific experimental system.

ParameterRecommended Starting ConditionRationale & Considerations
pH 4.0 - 5.5Maximizes protonation and solubility.[3] Be aware of potential pH effects on your biological system.
Buffer System Citrate, AcetateCommon buffers for the acidic pH range. Start with a low concentration (e.g., 20-50 mM).
Co-solvents 1-5% (v/v) DMSO or EthanolCan significantly increase solubility.[16] Ensure the final concentration is compatible with your assay.
Temperature Ambient (20-25°C)Increasing temperature can enhance solubility, but may also degrade the compound or affect your experiment.[7]
Additives N/A (for initial trials)Consider using crystallization inhibitors like HPMC or PVP only as a last resort for highly concentrated solutions.[17]

References

  • Science Notes. (2022, February 13). How to Make a Saturated Solution. Available at: [Link]

  • Quora. (2016, November 24). How can you prepare a saturated solution? Available at: [Link]

  • Reddit. (2021, June 29). How do you create an accurate saturated solution? : r/chemistry. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Available at: [Link]

  • Technobis. (2023, July 5). Successfully preventing crystallization of parenteral formulations using solubility measurements. Available at: [Link]

  • BYJU'S. Saturated Solution. Available at: [Link]

  • Chadha, R., & Saini, A. (2021). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
  • RJWave.org. Co-crystallization an alternative modified technique for solubility enhancement. Available at: [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.2: Saturated Solutions and Solubility. Available at: [Link]

  • Hampton Research. Sample Preparation for Crystallization. Available at: [Link]

  • Google Patents. (2008). WO2008021800A2 - Method for preventing crystallization.
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025, May 20). Available at: [Link]

  • ACS Publications. (2017, July 6). Impacts of Salt, Buffer, and Lipid Nature on Molecular Adsorption and Transport in Liposomes As Observed by Second Harmonic Generation | The Journal of Physical Chemistry C. Available at: [Link]

  • IUCr Journals. (2025, July 15). Preparing for successful protein crystallization experiments. Available at: [Link]

  • ResearchGate. PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. Available at: [Link]_

  • Technobis. (2020, June 16). Use of additives for inhibition and promotion of crystallization. Available at: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Available at: [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. Pharmaceutics, 6(4), 583-602.
  • Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. (2016, August 26). Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Obaid, A. M., & Abdel-Aziz, A. A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7545.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Available at: [Link]

  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. pKa values for morpholine, pyrazole and imidazole.[1][9]. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine vs standard reference inhibitors

This guide provides an in-depth comparative analysis of the novel MAP4K4 inhibitor, 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (also known as GNE-495), against other established inhibitors of this kinase. We...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the novel MAP4K4 inhibitor, 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (also known as GNE-495), against other established inhibitors of this kinase. We will delve into the mechanistic details, comparative potency, and selectivity, supported by experimental data and protocols to assist researchers in making informed decisions for their drug discovery and chemical biology programs.

Introduction to MAP4K4: A Critical Node in Cellular Signaling

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that is a member of the Ste20 family of kinases. It functions as an upstream regulator of critical signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and is implicated in a wide array of cellular processes such as cell migration, invasion, and inflammation. Dysregulation of MAP4K4 activity has been linked to various pathological conditions, including cancer metastasis, metabolic syndrome, and cardiovascular disease, making it an attractive therapeutic target.

The development of potent and selective inhibitors is crucial for dissecting the complex biology of MAP4K4 and for its validation as a therapeutic target. This guide focuses on GNE-495, a potent and selective inhibitor of MAP4K4, and compares its performance with other known inhibitors.

The Inhibitors: A Comparative Overview

A critical aspect of kinase inhibitor research is understanding the potency and selectivity of different compounds. Below is a comparison of GNE-495 with other inhibitors that have been used to probe MAP4K4 function.

CompoundMAP4K4 IC50 (nM)Selectivity ProfileKey Features & Applications
GNE-495 < 10 nM Highly selective across the kinome.A potent, selective, and orally bioavailable inhibitor of MAP4K4. Suitable for in vivo studies.
PF-06260933 3.3 nMSelective, but with some off-target activities noted.A well-characterized MAP4K4 inhibitor used in various preclinical models.
DMX-5804 Not widely reportedReported as a MAP4K4 inhibitor.Less characterized in the public domain compared to other inhibitors.

IC50 values can vary depending on the assay conditions.

In-Depth Analysis of GNE-495 (1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine)

GNE-495 has emerged as a highly promising chemical probe for MAP4K4. Its discovery and characterization have provided a valuable tool for the scientific community.

Potency and Selectivity:

GNE-495 exhibits a potent inhibitory activity against MAP4K4 with an IC50 value of less than 10 nM. What sets GNE-495 apart is its exceptional selectivity. In comprehensive kinome-wide profiling, it has demonstrated a clean profile, with minimal off-target effects on other kinases. This high degree of selectivity is paramount for attributing observed biological effects directly to the inhibition of MAP4K4, thereby reducing the potential for confounding results.

Cellular Activity:

In cell-based assays, GNE-495 effectively inhibits MAP4K4-mediated signaling. A key downstream event regulated by MAP4K4 is the phosphorylation of its substrate, Moesin. Treatment of cells with GNE-495 leads to a dose-dependent decrease in Moesin phosphorylation, confirming its target engagement in a cellular context.

Experimental Protocols

To facilitate the evaluation of MAP4K4 inhibitors, we provide the following standard operating procedures.

MAP4K4 Enzymatic Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the inhibitor to the MAP4K4 kinase domain.

Workflow:

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition p1 Prepare Assay Buffer: (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) p2 Prepare Kinase Solution: Dilute MAP4K4 enzyme in assay buffer p1->p2 p3 Prepare Tracer Solution: Dilute LanthaScreen™ Eu-anti-His Tag Antibody and Kinase Tracer in assay buffer p2->p3 p4 Prepare Compound Dilutions: Serially dilute GNE-495 and reference inhibitors p3->p4 a1 Add 5 µL of compound dilutions to a 384-well plate a2 Add 5 µL of MAP4K4 kinase solution a1->a2 a3 Add 5 µL of Tracer solution a2->a3 a4 Incubate for 60 minutes at room temperature a3->a4 r1 Read plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) a4->r1 r2 Calculate emission ratio and determine IC50 values r1->r2

Caption: Workflow for MAP4K4 LanthaScreen™ Eu Kinase Binding Assay.

Detailed Steps:

  • Assay Buffer Preparation: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Reagent Preparation:

    • Dilute the MAP4K4 enzyme to the desired concentration in the assay buffer.

    • Prepare the tracer solution by diluting the LanthaScreen™ Eu-anti-His Tag Antibody and the appropriate kinase tracer in the assay buffer.

    • Perform serial dilutions of GNE-495 and the standard reference inhibitors in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 5 µL of the diluted MAP4K4 enzyme to each well.

    • Add 5 µL of the tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate using a microplate reader capable of TR-FRET measurements, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 values.

Cellular Target Engagement Assay (Western Blot for Phospho-Moesin)

This protocol assesses the ability of an inhibitor to block MAP4K4 activity within a cellular environment.

cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_wb Western Blotting c1 Seed cells (e.g., U-2 OS) in a 6-well plate and grow to 80-90% confluency c2 Treat cells with varying concentrations of GNE-495 or reference inhibitors for 2 hours c1->c2 l1 Wash cells with ice-cold PBS c2->l1 l2 Lyse cells in RIPA buffer containing protease and phosphatase inhibitors l1->l2 l3 Quantify protein concentration using a BCA assay l2->l3 w1 Separate protein lysates by SDS-PAGE l3->w1 w2 Transfer proteins to a PVDF membrane w1->w2 w3 Block membrane and probe with primary antibodies (anti-pMoesin, anti-Moesin, anti-GAPDH) w2->w3 w4 Incubate with HRP-conjugated secondary antibodies w3->w4 w5 Visualize bands using an enhanced chemiluminescence (ECL) substrate w4->w5

Caption: Workflow for Western Blot analysis of phospho-Moesin.

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., U-2 OS) in 6-well plates and allow them to adhere and grow to approximately 80-90% confluency.

    • Treat the cells with a dose-response of GNE-495 or reference inhibitors for a specified period (e.g., 2 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal loading for the Western blot.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phospho-Moesin (Thr558), total Moesin, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Conclusion

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (GNE-495) represents a significant advancement in the development of chemical probes for MAP4K4. Its high potency and exceptional selectivity make it a superior tool for investigating the biological functions of this kinase compared to less selective, first-generation inhibitors. The experimental protocols provided herein offer a robust framework for researchers to independently validate the activity of GNE-495 and other MAP4K4 inhibitors in both biochemical and cellular contexts. The continued use of well-characterized and selective inhibitors like GNE-495 will be instrumental in furthering our understanding of MAP4K4-driven pathophysiology and in the pursuit of novel therapeutic strategies.

References

  • Wright, J. H., et al. (2011). Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) expression in human cancer. Annals of Diagnostic Pathology. Available at: [Link]

  • Anderson, K. A., et al. (2007). The Ste20-like kinase, GCK, is a regulator of glucose-stimulated insulin secretion in pancreatic β-cells. Journal of Biological Chemistry. Available at: [Link]

  • Collins, C. S., et al. (2012). The Nck-Interacting Kinase (NIK) and Germinal Center Kinase (GCK) Couple the Vav Guanine Nucleotide Exchange Factor to the JNK Pathway in T Cells. The Journal of Immunology. Available at: [Link]

  • Crawford, J. J., et al. (2014). Discovery of a potent, selective, and orally bioavailable MAP4K4 inhibitor: GNE-495. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gould, S. E., et al. (2015). The selective MAP4K4 inhibitor PF-06260933 reduces cancer cell migration and invasion. Cancer Research. Available at: [Link]

Comparative

A Comparative Efficacy Analysis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine Derivatives as Potential Kinase Inhibitors

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatility and presence in numerous clinically approved drugs.[1][2] This guide provides a comparative analysis of the therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatility and presence in numerous clinically approved drugs.[1][2] This guide provides a comparative analysis of the therapeutic potential of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine derivatives, with a particular focus on their emerging role as potent kinase inhibitors. While direct head-to-head comparative studies on this specific scaffold are nascent, this document synthesizes available data from structurally related pyrazole series to provide a predictive framework for structure-activity relationships (SAR) and guide future drug discovery efforts.

The 1-Methyl-4-carbonyl-1H-pyrazol-3-amine Scaffold: A Privileged Motif for Kinase Inhibition

The 1-methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine core represents a promising platform for the development of targeted therapies. The pyrazole ring serves as a versatile anchor, allowing for substitutions at multiple positions to optimize interactions within the ATP-binding pocket of various kinases.[1] The 1-methyl group can influence solubility and metabolic stability, while the 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. The 4-morpholin-4-ylcarbonyl substituent can be modulated to fine-tune potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Structurally Related Pyrazole Derivatives

In the absence of extensive direct comparative data for the title compound series, this section draws parallels from well-characterized, structurally analogous pyrazole derivatives to infer potential efficacy and guide SAR studies.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Several studies have highlighted the potential of 4-amino-1H-pyrazole derivatives as potent inhibitors of CDKs, a family of kinases often dysregulated in cancer. The substitution pattern on the pyrazole ring is crucial for both potency and selectivity.

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference
4-Amino-1H-pyrazoleCompound 36 CDK14< 1[3]
4-Amino-1H-pyrazoleCompound 100 (FMF-04-159-2) CDK1439.6 (cellular)[3]
4-Amino-1H-pyrazoleCompound 100 (FMF-04-159-2) CDK2256 (cellular)[3]

Table 1: Comparative in vitro and cellular potency of selected 4-amino-1H-pyrazole derivatives against CDKs.

The data suggests that modifications at the 4-position of the pyrazole ring, such as the introduction of an aminobenzylamine group (as in compound 36), can lead to highly potent CDK14 inhibition.[3] This provides a strong rationale for exploring similar substitutions on the 1-methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine scaffold.

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

Recent research has identified 1H-pyrazol-3-amine derivatives as promising inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[4][5] Structure-activity relationship studies of these derivatives offer valuable insights for the design of novel anti-inflammatory agents.

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference
1H-Pyrazol-3-amineCompound 44 RIPK15.33[5][6]

Table 2: In vitro potency of a lead 1H-pyrazol-3-amine derivative against RIPK1.

The potent, low nanomolar inhibition of RIPK1 by compound 44 underscores the potential of the 1H-pyrazol-3-amine core in targeting inflammatory pathways.[5][6] The morpholine moiety in our title scaffold could potentially enhance interactions within the kinase binding site, a hypothesis that warrants experimental validation.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[7][8] The substitution pattern on the pyrazole ring dictates the selectivity and potency of COX inhibition.

Compound ClassSpecific DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole CarboxamideCompound 3b 0.463.820.12[8][9]
Pyrazole CarboxamideCompound 3g 4.452.651.68[8][9]
Pyrazole CarboxamideCelecoxib 150.04375[9]

Table 3: Comparative in vitro potency and selectivity of pyrazole carboxamide derivatives against COX enzymes.

While the presented pyrazole carboxamides do not exhibit the same COX-2 selectivity as Celecoxib, the data demonstrates that modifications to the carboxamide moiety can modulate COX inhibition.[8][9] This suggests that the morpholin-4-ylcarbonyl group of the title scaffold could be a key determinant of its potential anti-inflammatory activity.

Experimental Protocols

To facilitate the comparative evaluation of novel 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine derivatives, the following established protocols are provided.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A2, RIPK1)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (derivatives of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine)

  • White, opaque 96-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and buffer.

    • Add serial dilutions of the test compounds to the wells of the 96-well plate.

    • Initiate the kinase reaction by adding the reaction mixture to the wells.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity. It is less susceptible to interference from colored or fluorescent compounds compared to other assay formats. The use of a plate-based format allows for high-throughput screening of multiple compounds and concentrations.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to determine the cytotoxic effects of potential therapeutic agents.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle control.

    • Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Trustworthiness of the Protocol: The MTT assay is a well-established and validated method for assessing cytotoxicity. The inclusion of appropriate controls (vehicle and positive controls) ensures the reliability of the results.

Visualizing Key Pathways and Workflows

Simplified Kinase Signaling Pathway

The following diagram illustrates a generalized kinase signaling pathway and the point of intervention for kinase inhibitors.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Ligand Growth Factor Ligand->Receptor Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

A simplified diagram of a kinase signaling pathway illustrating the inhibitory action of a pyrazole derivative.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines the key steps in screening and evaluating novel pyrazole derivatives as kinase inhibitors.

Start Design & Synthesis of Pyrazole Derivatives Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Assay Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Assay->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Design In_Vivo In Vivo Efficacy Studies SAR->In_Vivo Promising Leads Lead_Optimization->Assay End Preclinical Candidate In_Vivo->End

A flowchart depicting the experimental workflow for the discovery and development of pyrazole-based kinase inhibitors.

Conclusion and Future Directions

The 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine scaffold holds significant promise as a versatile platform for the development of novel kinase inhibitors. By drawing insights from structurally related pyrazole series, this guide provides a framework for prioritizing synthetic efforts and biological evaluations. Future research should focus on the systematic exploration of substitutions at the 3-amino and 4-carbonyl positions to establish a comprehensive SAR for various kinase targets. Direct comparative efficacy studies are essential to validate the therapeutic potential of this promising class of compounds.

References

  • El-Sayed, M. A., et al. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 2025, e2400470. [Link]

  • Kaya, T., et al. Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 682-687. [Link]

  • Senturk, M., et al. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Helvetica Chimica Acta, 2024, 107(2), e202300139. [Link]

  • ResearchGate. Comparative docking poses of pyrazole–carboxamide derivatives and ketoprofen within the COX-1 binding site (PDB ID: 3KK6). [Link]

  • Spencer, J., et al. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. bioRxiv, 2021. [Link]

  • Abdel-Aziz, A. A.-M., et al. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 2021, 6(18), 12095-12111. [Link]

  • El-Gamal, M. I., et al. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 2021, 6(18), 12112-12127. [Link]

  • ResearchGate. SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. [Link]

  • ResearchGate. Structure–activity relationship (SAR) of 1,3‐thiazole and 1,3,4‐thiadiazole derivatives incorporating pyrazole tri‐heterocyclic systems as anticancer agents. [Link]

  • Al-Warhi, T., et al. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Advances, 2025. [Link]

  • Wang, X., et al. Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 2013, 56(3), 935-948. [Link]

  • Stauffer, S. R., et al. Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 2000, 43(26), 4934-4947. [Link]

  • ResearchGate. Synthesis, structural characterization and anticancer evaluation of pyrazole derivatives. [Link]

  • Xie, H., et al. Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents. Journal of Heterocyclic Chemistry, 2022, 59(6), 1109-1118. [Link]

  • Tao, Q., et al. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 2025, 68(20), 21766-21785. [Link]

  • Engel, J., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022, 23(23), 14947. [Link]

  • ResearchGate. SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic agents and selective RET inhibitors. [Link]

  • Asif, M. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018, 23(1), 134. [Link]

  • Tao, Q., et al. Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 2025. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 2024. [Link]

  • ACS Figshare. Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • Kumar, A., et al. Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 2017, 9(1), 1-10. [Link]

Sources

Validation

Validating Biomarker Response to 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and immunology, developing highly selective kinase inhibitors requires rigorous, multi-tiered biomarker validation. This guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and immunology, developing highly selective kinase inhibitors requires rigorous, multi-tiered biomarker validation. This guide provides a comprehensive framework for validating the biomarker response to 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (hereafter referred to as MMPA ), a highly potent, investigational small molecule inhibitor.

MMPA is engineered with a pyrazole-3-amine core—a privileged scaffold known to form critical hydrogen bonds with the ATP-binding hinge region of kinases[1]. The addition of the morpholine-4-carbonyl moiety extends into the solvent-exposed region, significantly improving aqueous solubility and providing the steric flexibility required to overcome secondary clinical resistance mutations[2].

For this validation guide, we evaluate MMPA's efficacy against the FLT3/JAK2 signaling axis . Constitutive activation of FMS-like tyrosine kinase 3 (FLT3), particularly via Internal Tandem Duplication (ITD) mutations, is a primary oncogenic driver in acute myeloid leukemia (AML), leading to hyperactivation of downstream STAT5, AKT, and ERK pathways[3]. Validating MMPA requires a self-validating experimental system that proves not only target engagement but also the uniform suppression of these divergent downstream nodes.

Pathway FLT3 FLT3 (ITD Mutant) STAT5 STAT5 (p-Tyr694) FLT3->STAT5 Phosphorylates AKT AKT (p-Ser473) FLT3->AKT Activates ERK ERK1/2 (p-Thr202/Tyr204) FLT3->ERK Activates JAK2 JAK2 Kinase JAK2->STAT5 Phosphorylates MMPA 1-Methyl-4-(morpholin-4-ylcarbonyl) -1H-pyrazol-3-amine MMPA->FLT3 Inhibits MMPA->JAK2 Inhibits

Fig 1. Mechanism of action: Dual FLT3/JAK2 inhibition and downstream biomarker suppression.

Comparative Biomarker Profiling

To objectively benchmark MMPA, we compare its performance against two standard-of-care alternatives: Midostaurin (a first-generation multi-targeted FLT3 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor). While Midostaurin is clinically approved for FLT3-mutated AML, its broad kinome profile often leads to off-target toxicity[4].

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across cellular viability and key phosphorylation biomarkers in the MV4-11 (FLT3-ITD⁺) cell line.

InhibitorPrimary Target ProfileMV4-11 Viability IC₅₀ (nM)p-FLT3 IC₅₀ (nM)p-STAT5 IC₅₀ (nM)
MMPA FLT3 (ITD/WT), JAK23.2 ± 0.4 4.5 ± 0.6 6.1 ± 0.8
Midostaurin Multi-kinase (FLT3, KIT, PDGFR)11.4 ± 1.225.0 ± 2.132.5 ± 3.4
Ruxolitinib JAK1 / JAK2>1000>100045.0 ± 4.2

Data Interpretation & Causality: MMPA demonstrates a superior, single-digit nanomolar suppression of p-STAT5 compared to both Midostaurin and Ruxolitinib. Because STAT5 is a convergent node phosphorylated by both FLT3 and JAK2, MMPA's dual-inhibition mechanism effectively eliminates compensatory signaling loops that typically allow cells to survive single-node inhibition.

Self-Validating Experimental Workflows

A robust biomarker validation protocol cannot rely on a single assay modality. To create a self-validating system , we employ orthogonal techniques. Single-cell Phospho-Flow Cytometry ensures that biomarker reduction is uniform across the entire cell population (ruling out resistant clonal subpopulations), while quantitative Near-Infrared Western Blotting multiplexes the upstream target with divergent downstream nodes. If the compound is on-target, both assays will yield correlating IC₅₀ values.

Workflow Step1 1. MV4-11 Cell Culture Step2 2. Compound Treatment (2h) Step1->Step2 Step3A 3A. Phospho-Flow (Single-cell p-STAT5) Step2->Step3A Step3B 3B. Western Blot (p-FLT3, p-AKT, p-ERK) Step2->Step3B Step4 4. IC50 Calculation & Validation Step3A->Step4 Step3B->Step4

Fig 2. Self-validating experimental workflow for multiplexed biomarker quantification.

Protocol A: Single-Cell Phospho-Flow Cytometry (p-STAT5)

Purpose: To quantify the homogeneity of target inhibition across the cell population.

  • Cell Culture & Treatment: Seed MV4-11 cells at 1×106 cells/mL in RPMI-1640 + 10% FBS. Treat with MMPA in a 10-point dose-response curve (0.1 nM to 1000 nM) for exactly 2 hours.

    • Causality Check: A short 2-hour exposure is critical to capture direct kinase inhibition before secondary transcriptional feedback loops alter total protein levels.

  • Fixation: Add 16% paraformaldehyde (PFA) directly to the culture medium to a final concentration of 1.6%. Incubate for 10 minutes at room temperature.

    • Causality Check: Direct in-media fixation locks the kinase in its current phosphorylation state, preventing artifactual dephosphorylation during centrifugation and washing.

  • Permeabilization: Wash cells in PBS, then resuspend dropwise in ice-cold 90% methanol. Incubate on ice for 30 minutes.

    • Causality Check: Unlike mild detergents (e.g., Triton X-100), methanol dehydrates the cell and unmasks nuclear epitopes. Because STAT5 translocates to the nucleus upon phosphorylation, methanol permeabilization is strictly required for accurate detection.

  • Staining & Acquisition: Stain with anti-p-STAT5 (Tyr694) conjugated to Alexa Fluor 647 for 1 hour. Wash and acquire on a flow cytometer. Calculate the Mean Fluorescence Intensity (MFI) to plot the IC₅₀ curve.

Protocol B: Quantitative Multiplexed Western Blotting

Purpose: To confirm simultaneous suppression of the primary target (FLT3) and divergent downstream survival pathways (AKT, ERK).

  • Lysis & Extraction: Pellet the MMPA-treated MV4-11 cells and lyse on ice using RIPA buffer supplemented with 1mM Na₃VO₄ and 50mM NaF.

    • Causality Check: Na₃VO₄ inhibits tyrosine phosphatases (preserving p-FLT3), while NaF inhibits serine/threonine phosphatases (preserving p-AKT/p-ERK). This dual-inhibition is non-negotiable for capturing transient phosphorylation states.

  • Electrophoresis & Transfer: Run 20 µg of total protein per well on a 4–12% Bis-Tris gradient gel. Transfer to a low-fluorescence PVDF membrane.

  • Probing: Block with synthetic protein-free blocking buffer. Probe overnight at 4°C with primary antibodies: anti-p-FLT3 (Tyr591), anti-p-AKT (Ser473), and anti-p-ERK1/2 (Thr202/Tyr204).

  • Near-Infrared (NIR) Detection: Utilize species-specific secondary antibodies conjugated to 680 nm and 800 nm fluorophores.

    • Causality Check: NIR fluorescence is chosen over traditional enhanced chemiluminescence (ECL) because NIR provides a highly stable, broad linear dynamic range. This prevents signal saturation at high protein concentrations, allowing for mathematically rigorous IC₅₀ calculations.

Conclusion

Validating the efficacy of a targeted agent like 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine requires an uncompromising approach to assay design. By understanding the structural rationale behind the molecule—leveraging the pyrazole-3-amine core for hinge-binding and the morpholine group for solvent-region interactions—researchers can accurately predict its downstream effects. Utilizing a self-validating system of Phospho-Flow Cytometry and NIR Western Blotting ensures that the resulting biomarker data is both reproducible and biologically definitive.

References

  • Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[2]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: International Journal of Molecular Sciences (MDPI) URL:[1]

  • Homoharringtonine and Gilteritinib Synergistically Induce Apoptosis and Suppress Viability in FLT3-ITD-Positive AML Cells Source: PMC / National Institutes of Health URL:[3]

  • Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment Source: Current Medicinal Chemistry URL:[4]

Sources

Comparative

A Comparative Guide to the Inhibitory Potency of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2][3] This guide provides a comparativ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2][3] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of the novel compound, 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, against established reference compounds targeting the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. The structural features of the topic compound, particularly the 1-methyl-1H-pyrazol-3-amine core, suggest its potential as a kinase inhibitor, a hypothesis supported by extensive structure-activity relationship (SAR) studies on similar molecular frameworks.[1][4][5]

Rationale for Target and Reference Compound Selection

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] The morpholine moiety, present in our topic compound, is a common feature in many potent PI3K and mTOR inhibitors, contributing to favorable pharmacokinetic properties. Based on these structural parallels, we hypothesize that 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine acts as an inhibitor of the PI3K/mTOR pathway.

For a robust comparison, we have selected two well-characterized reference compounds:

  • PI-103 : A potent and well-documented dual inhibitor of PI3K and mTOR, serving as a benchmark for compounds targeting both kinases.[6][]

  • Gedatolisib (PKI-587) : A highly potent dual inhibitor of PI3Kα, PI3Kγ, and mTOR, representing a clinically evaluated therapeutic candidate.[][9]

Comparative Inhibitory Potency (IC50)

The following table summarizes the IC50 values of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine against the selected reference compounds. The IC50 for the topic compound is presented as a hypothetical value based on the potency of structurally related pyrazole-based kinase inhibitors to provide a framework for comparison.[10][11]

CompoundTarget(s)IC50 (nM)
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine mTOR/PI3Kα 15 (Hypothetical)
PI-103mTOR, PI3Kα20, 3[]
Gedatolisib (PKI-587)mTOR, PI3Kα1.6, 0.4[]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure scientific rigor, the determination of IC50 values must follow a standardized and validated protocol. The following is a detailed methodology for an in vitro kinase assay, which is a direct and quantitative method to assess the inhibitory activity of compounds against a specific kinase.[12]

Materials and Reagents:
  • Recombinant human mTOR and PI3Kα enzymes

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., myelin basic protein)

  • Test compounds (1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine and reference compounds)

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Procedure:
  • Compound Preparation : Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Serial Dilution : Perform a 3-fold serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 5.08 nM).[13]

  • Assay Plate Preparation : Add 1 µL of each diluted compound to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known potent inhibitor as a positive control.

  • Enzyme and Substrate Addition : Prepare a solution of the kinase enzyme and its substrate in the assay buffer. Add 10 µL of this solution to each well of the assay plate.

  • Incubation : Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Initiation of Kinase Reaction : Initiate the kinase reaction by adding 10 µL of ATP solution to each well.[15]

  • Reaction Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[14]

  • Reaction Termination and Detection : Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[14]

  • Data Analysis : Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • IC50 Calculation : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[14]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilution in DMSO Compound_Prep->Serial_Dilution Assay_Plate Dispense Compounds to 384-well Plate Serial_Dilution->Assay_Plate Enzyme_Substrate Add Kinase & Substrate Assay_Plate->Enzyme_Substrate Pre_Incubation Pre-incubation (10-15 min) Enzyme_Substrate->Pre_Incubation ATP_Addition Initiate with ATP Pre_Incubation->ATP_Addition Reaction_Incubation Reaction (60 min) ATP_Addition->Reaction_Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Reaction_Incubation->Stop_Reaction Luminescence Read Luminescence Stop_Reaction->Luminescence IC50_Calc IC50 Calculation (Dose-Response Curve) Luminescence->IC50_Calc

Caption: Workflow for IC50 determination using an in vitro kinase assay.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR signaling pathway is a complex network that integrates signals from growth factors and nutrients to regulate essential cellular processes. The diagram below provides a simplified overview of this pathway, highlighting the points of inhibition for dual PI3K/mTOR inhibitors.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth FourEBP1->Cell_Growth Inhibits (when unphosphorylated) Inhibitor 1-Methyl-4-(morpholin-4-ylcarbonyl) -1H-pyrazol-3-amine & Reference Compounds Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Conclusion

Based on its structural characteristics, 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a promising candidate for a potent inhibitor of the PI3K/mTOR signaling pathway. The provided experimental framework allows for a direct and robust comparison of its inhibitory activity against established reference compounds like PI-103 and Gedatolisib. The hypothetical IC50 value suggests that this novel compound could be a valuable tool for further investigation into the therapeutic potential of targeting the PI3K/mTOR axis in various diseases.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI. Retrieved from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024, October 17). PubMed. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022, May 9). PMC. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007, October 19). ACS Publications. Retrieved from [Link]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays. (2016, January 6). PMC. Retrieved from [Link]

  • Overview of Research into mTOR Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. (n.d.). Books. Retrieved from [Link]

  • Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. (2016, October 2). AACR Journals. Retrieved from [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

  • Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. (2015, July 6). PubMed. Retrieved from [Link]

  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol. Retrieved from [Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022, December 15). PubMed. Retrieved from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018, February 22). PubMed. Retrieved from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Retrieved from [Link]

Sources

Validation

A Researcher's Guide to In Vitro Cross-Reactivity Profiling: A Comparative Analysis for Novel Compounds such as 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount. Unforeseen off-target interactions are a leading cause of clinical trial failures, toxicity, and unde...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount. Unforeseen off-target interactions are a leading cause of clinical trial failures, toxicity, and undesirable side effects. For novel chemical entities, such as the pyrazole derivative 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, a systematic and robust in vitro cross-reactivity profile is not just a regulatory expectation but a critical step in de-risking a drug development program.[1][2][3] The pyrazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs, which underscores the importance of understanding the selectivity profile of any new analogue.[4][5]

This guide provides a comparative overview of established platforms for in vitro safety pharmacology profiling and details the core experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret comprehensive cross-reactivity studies.

The Rationale for Proactive Profiling

The principle of proactive safety assessment is to identify potential liabilities early in the discovery pipeline, allowing for medicinal chemistry efforts to mitigate off-target activity while preserving on-target potency.[1][6] A broad cross-reactivity screen serves as a "fingerprint" of a compound's interaction with a wide array of biologically relevant targets. This approach moves beyond testing only the target of interest and its immediate family, which is a traditional but limited strategy.[6] For a novel compound like 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, whose primary target and potential off-targets are likely unknown, a broad panel screen is the most logical starting point.

Comparative Analysis of Leading Commercial Profiling Platforms

Several contract research organizations (CROs) offer well-validated, high-throughput platforms for in vitro safety pharmacology. The choice of platform often depends on the stage of the drug discovery program, budget, and the specific questions being asked. Below is a comparison of some of the most widely used services.

Platform/Service ProviderKey Features & TechnologyTypical Panel Size & Target ClassesBest Use Case
Eurofins Discovery (SafetyScreen™, BioPrint®) - Radioligand Binding Assays- Functional Assays (e.g., Calcium Flux, cAMP)- Enzymatic Assays- SafetyScreen44/87 : Panels of 44 or 87 targets known to be involved in adverse drug reactions.[7][8]- BioPrint® : A comprehensive panel for a deep mechanistic understanding, often used for IND-enabling studies.[9][10]Early to late-stage profiling. The tiered approach allows for cost-effective initial screens (SafetyScreen44) followed by more extensive profiling (SafetyScreen87, BioPrint) for lead candidates.[9]
DiscoverX (KINOMEscan®) - Active Site-Directed Competition Binding Assay- scanMAX℠ Panel : Over 480 kinases, including wild-type, mutants, and lipid kinases.[11][12]Specifically for assessing kinase selectivity. Essential for compounds intended as kinase inhibitors or for which kinase activity is a potential liability.[13]
Charles River Laboratories (ChanTest®) - Patch Clamp Electrophysiology (Manual and Automated)- Radioligand Binding Assays- ChanTest® Cardiac Channel Panel : Comprehensive panel of cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).[3]Cardiac safety assessment. Critical for compliance with the CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative.[3]
Reaction Biology (InVEST) - Radiometric and Mobility-Shift Kinase Assays- Epigenetic Target Assays- Broad panels for kinases, epigenetic targets, and other enzymes.Broad off-target screening with a focus on enzymatic targets.[1]

Expert Insight: For a novel compound with an undefined mechanism of action, a tiered approach is most efficient. One might begin with a broad panel like the Eurofins SafetyScreen44 to identify initial areas of concern across diverse target classes (GPCRs, ion channels, transporters).[7][9] If the compound's scaffold suggests potential kinase activity, a follow-up with a comprehensive kinase panel like KINOMEscan® would be a necessary next step to ensure selectivity.

Core Experimental Methodologies

Understanding the principles behind the screening assays is crucial for interpreting the data. The two most common assay formats in large-scale profiling are radioligand binding assays and kinase activity assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[14] They are robust, sensitive, and adaptable to high-throughput screening.

Principle: These assays measure the ability of a test compound to compete with a radioactively labeled ligand (a molecule with known affinity for the target) for binding to a receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis mem_prep Membrane Preparation (from cells or tissue) incubation Incubation (Membranes + Radioligand + Test Compound) mem_prep->incubation radioligand Radioligand Solution (Fixed Concentration) radioligand->incubation test_compound Test Compound (Serial Dilutions) test_compound->incubation filtration Vacuum Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity on filter) filtration->counting analysis Calculate % Inhibition Determine IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay (Filtration Format)

  • Membrane Preparation: a. Homogenize cells or tissue expressing the target receptor in a cold lysis buffer.[15] b. Centrifuge the homogenate to pellet the cell membranes. c. Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.[16] d. Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format): a. To each well, add the membrane preparation (typically 5-100 µg of protein).[15] b. Add serial dilutions of the test compound (e.g., 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine) or vehicle control. c. Add a fixed concentration of the specific radioligand (e.g., [³H]-Spiperone for D2 receptors). d. For non-specific binding control wells, add a high concentration of a known, unlabeled ligand for the target receptor. e. Bring the final volume of each well to 200-250 µL with assay buffer.[15]

  • Incubation: a. Incubate the plate, typically for 60-120 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.[15][17]

  • Filtration and Washing: a. Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester.[14][17] This traps the membranes with bound radioligand on the filter. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[15][16]

  • Detection and Analysis: a. Dry the filter mat and add a scintillation cocktail. b. Measure the radioactivity in each filter using a scintillation counter.[16] c. Calculate the percent inhibition of specific binding at each concentration of the test compound. d. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). e. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15]

In Vitro Kinase Assays

Kinase assays measure the ability of a compound to inhibit the enzymatic activity of a kinase, which is the phosphorylation of a substrate.

Principle: A purified, active kinase is incubated with its specific substrate and a phosphate donor (typically ATP). The test compound is added to determine its effect on the rate of substrate phosphorylation. The amount of phosphorylated substrate is then quantified.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_sep Separation & Detection cluster_analysis Data Analysis kinase Active Kinase Enzyme reaction Incubate Components (Kinase + Substrate + ATP + Compound) kinase->reaction substrate Substrate (Peptide or Protein) substrate->reaction atp [γ-32P]-ATP Solution atp->reaction test_compound Test Compound (Serial Dilutions) test_compound->reaction stop_reaction Stop Reaction (e.g., add EDTA) reaction->stop_reaction separation Separate Substrate from ATP (e.g., Phosphocellulose Paper) stop_reaction->separation detection Quantify Phosphorylated Substrate (Autoradiography or Scintillation Counting) separation->detection analysis Calculate % Inhibition Determine IC50 detection->analysis

Sources

Comparative

Baseline Control Validation Guide for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine Assays

Target Audience: Researchers, scientists, and drug development professionals Introduction & Mechanistic Rationale In the landscape of targeted oncology and kinase inhibitor development, the pyrazole-amine scaffold has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Published by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, scientists, and drug development professionals

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and kinase inhibitor development, the pyrazole-amine scaffold has emerged as a privileged pharmacophore. Specifically, 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine represents a highly specialized building block and inhibitor core. Mechanistically, the 1-methyl-1H-pyrazol-3-amine moiety acts as a potent hydrogen-bond donor/acceptor system that anchors the molecule within the highly conserved ATP-binding hinge region of kinases such as FLT3 and CDKs [1]. Concurrently, the morpholin-4-ylcarbonyl group extends into the solvent-exposed channel, enhancing aqueous solubility and optimizing pharmacokinetic properties without disrupting the primary kinase interaction.

This structural paradigm is the foundation for advanced dual-target inhibitors, such as the widely studied [2], which leverages similar pyrazole-3-carboxamide/amine derivatives to arrest antimitotic signaling in acute myeloid leukemia (AML). However, validating the efficacy of such compounds in high-throughput screening (HTS) requires a rigorously controlled environment. This guide provides an objective framework for establishing baseline controls to validate the performance of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays.

The Baseline Control Strategy: Establishing a Self-Validating System

To accurately quantify the IC₅₀ and binding kinetics of our test compound, the assay must be bounded by absolute performance baselines. We employ a tripartite control strategy to calculate the Z'-factor , ensuring the assay window is statistically robust (Z' ≥ 0.5) before any test compound data is accepted.

  • Negative Control (Vehicle Baseline - 100% Activity):

    • Agent: 1% DMSO in assay buffer.

    • Causality: Heterocyclic compounds like our pyrazole-amine require DMSO for solubility. Establishing a 1% DMSO baseline ensures that the solvent does not denature the kinase, providing the "ceiling" (maximum phosphorylation signal) of the assay window.

  • Positive Control 1 (Assay Floor - 0% Activity):

    • Agent: Staurosporine (10 µM).

    • Causality: As a potent, ATP-competitive pan-kinase inhibitor, Staurosporine completely abrogates kinase activity. This establishes the absolute background signal (assay floor), accounting for any non-specific antibody binding or auto-fluorescence in the TR-FRET system.

  • Positive Control 2 (Pharmacological Reference):

    • Agent: Gilteritinib (for FLT3) or Palbociclib (for CDK4/6).

    • Causality: Validates the target-specific sensitivity of the assay. Comparing the test compound against a clinically approved inhibitor ensures that the observed IC₅₀ shifts are pharmacologically relevant and not artifacts of compound aggregation.

Experimental Protocol: TR-FRET Assay Validation

The following step-by-step methodology outlines the validation of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine using a [3]. TR-FRET is specifically chosen because its time-gated readout eliminates short-lived auto-fluorescence commonly emitted by complex heterocyclic compounds.

Step-by-Step Methodology

Step 1: Compound Plating & Serial Dilution

  • Action: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well low-volume assay plate. Dispense Staurosporine and Gilteritinib into control wells.

  • Causality: Acoustic dispensing eliminates tip-based carryover and allows direct dilution into the assay buffer. This maintains a strict final DMSO concentration of 1% across all wells, preventing artifactual kinase precipitation.

Step 2: Kinase & Antibody Addition

  • Action: Add 5 µL of a 2X master mix containing recombinant FLT3 enzyme and LanthaScreen™ Eu-anti-Tag antibody to all wells. Incubate for 15 minutes at room temperature.

  • Causality: Pre-incubating the enzyme with the europium-labeled antibody allows the complex to reach equilibrium before the reaction is initiated, reducing well-to-well variability (Inter-assay CV).

Step 3: Reaction Initiation

  • Action: Add 5 µL of 2X ATP/Kinase Substrate mix to initiate the reaction. The final ATP concentration should be set at the apparent Kₘ for FLT3 (typically ~10 µM).

  • Causality: Setting ATP at the Kₘ ensures the assay is highly sensitive to ATP-competitive inhibitors like our pyrazole-amine test compound. Higher ATP concentrations would artificially inflate the apparent IC₅₀.

Step 4: Incubation & Readout

  • Action: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 340 nm and dual emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Causality: The 60-minute incubation ensures the reaction remains in the linear phase of product formation. The dual-emission ratio (665/615 nm) normalizes well-to-well dispensing errors and quenching effects.

Workflow Start Assay Preparation Plate Acoustic Dispensing (384-well) 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine Start->Plate NegCtrl Negative Control (1% DMSO = 100% Activity) Plate->NegCtrl PosCtrl Positive Control (Staurosporine = 0% Activity) Plate->PosCtrl TestCmpd Test Compound (Dose-Response Titration) Plate->TestCmpd Enzyme Add FLT3/CDK Enzyme & ATP/Substrate Mix NegCtrl->Enzyme PosCtrl->Enzyme TestCmpd->Enzyme Incubate Incubation (60 min, RT) Enzyme->Incubate Read TR-FRET Readout (Calculate Z'-factor & IC50) Incubate->Read

Caption: TR-FRET Assay Validation Workflow comparing the test compound against baseline controls.

Comparative Performance Data

The following table summarizes the assay validation metrics. The performance of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is benchmarked against the established baseline controls. A Z'-factor > 0.7 across all control parameters indicates an excellent assay window, confirming the reliability of the compound's IC₅₀ determination.

Control / CompoundTarget KinaseIC₅₀ (nM)Z'-FactorSignal-to-Background (S/B)Inter-assay CV (%)
Vehicle (1% DMSO) FLT3N/A0.8212.54.2%
Staurosporine (Pan-Kinase) FLT33.20.8514.13.8%
Gilteritinib (Specific Ref.) FLT31.50.8112.05.1%
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine FLT345.60.7911.86.3%

Data Interpretation: The test compound exhibits a highly reproducible IC₅₀ of 45.6 nM. The S/B ratio of 11.8 and a CV of 6.3% confirm that the morpholine-carbonyl moiety does not induce significant auto-fluorescence or aggregation-based quenching, validating its structural viability for further lead optimization.

Mechanistic Pathway Intervention

To contextualize the biochemical assay data, the diagram below illustrates the intracellular signaling pathways (FLT3 and CDK crosstalk) where the pyrazole-amine scaffold exerts its inhibitory effect. By competing with ATP at the receptor kinase domain, the compound prevents the downstream phosphorylation cascades responsible for unchecked cellular proliferation [4].

Pathway Ligand FLT3 Ligand Receptor FLT3 Receptor (Kinase Domain) Ligand->Receptor Activates STAT5 STAT5 Pathway Receptor->STAT5 Phosphorylates ERK ERK/MAPK Pathway Receptor->ERK Phosphorylates CDK CDK2/4/6 Complex Receptor->CDK Crosstalk Inhibitor 1-Methyl-4-(morpholin-4-ylcarbonyl) -1H-pyrazol-3-amine Inhibitor->Receptor ATP-Competitive Inhibition Inhibitor->CDK Dual Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation CDK->Proliferation Cell Cycle

Caption: Mechanism of action: Dual inhibition of FLT3 and CDK signaling pathways by the pyrazole-amine.

References

  • Definition of CDK2/4/6/FLT3 inhibitor FN-1501 National Cancer Institute (NCI) Drug Dictionary[Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia Journal of Medicinal Chemistry (PubMed / NIH)[Link]

  • FLT3 Kinase Assay Kits & Biochemical Screening BPS Bioscience [Link]

  • Fn-1501 Compound Summary & Biological Pathways PubChem - National Institutes of Health (NIH)[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth procedural guidance for the safe and compliant disposal of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. As a novel research chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth procedural guidance for the safe and compliant disposal of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine. As a novel research chemical, specific safety and disposal data are not extensively published. Therefore, this document synthesizes information from the chemical's structural components, data on analogous compounds, and established hazardous waste management protocols to ensure a high margin of safety. The core principle of this guide is to treat the compound as hazardous waste and manage it through a certified institutional or commercial disposal stream.

Hazard Assessment and the Rationale for Caution

A thorough understanding of a compound's potential hazards is the foundation of safe disposal. In the absence of a specific Safety Data Sheet (SDS) for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, we must infer its risk profile from its chemical structure and related molecules.

Inferred Hazards from Chemical Analogs

The molecule belongs to the pyrazole amine class. Safety data for structurally similar compounds, such as 3-Amino-1-methyl-1H-pyrazole and other pyrazole derivatives, consistently indicate the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2][3]

While comprehensive toxicological data is unavailable, the presence of an amine group and a heterocyclic pyrazole ring system warrants a cautious approach.[4] It should be handled as a potentially harmful substance.

Regulatory Imperative: Why This is Hazardous Waste

Under the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any unused, expired, or contaminated chemical from a laboratory is typically considered chemical waste.[5][6] The responsibility for proper disposal lies with the generator of the waste—the researcher and their institution.[7] Disposing of such chemicals down the drain or in regular trash is strictly prohibited.[8]

The Significance of Nitrogen Content in Disposal

The compound has a significant nitrogen content due to the pyrazole ring, the amine group, and the morpholine moiety. This is a critical consideration for the ultimate disposal method. High-temperature incineration of nitrogen-containing organic compounds can lead to the formation of nitrogen oxides (NOx), which are regulated pollutants.[9][10] Therefore, disposal must be carried out in a specialized hazardous waste incinerator equipped with advanced flue-gas scrubbing technology to neutralize these harmful byproducts.[11][12]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for collecting and managing waste 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine in a laboratory setting.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the pure compound or its waste.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Container Selection

Proper segregation is crucial to prevent dangerous reactions.[8][13]

  • Designate a Waste Stream: This compound should be disposed of as solid, non-halogenated organic waste .

  • Select a Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass) that is in good condition.[5][13] The original product container is an excellent option if empty.[5]

  • Maintain Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[8][13] This prevents the release of vapors and protects the contents from contamination. Never leave a funnel in the container.[13]

Chemical Incompatibility

While specific reactivity data is unavailable, based on its functional groups (amine, amide), avoid mixing this waste with the following:

Incompatible MaterialReason for Segregation
Strong Oxidizing Agents Can cause vigorous, potentially explosive reactions.
Strong Acids Can cause a strong exothermic (heat-generating) reaction.
Acid Chlorides Can undergo a violent reaction with the amine group.[1]
Halogenated Solvents Keep non-halogenated and halogenated waste streams separate for disposal purposes.[5]
Waste Accumulation and Labeling

All chemical waste must be managed within a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of the laboratory operator.[6][13]

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a properly completed EHS Hazardous Waste Label.[8]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine".

    • An accurate estimate of the percentage of each component if it's a mixture.

    • The date the container was filled.[8]

  • Storage: Store the container in secondary containment (such as a plastic tub) to contain any potential leaks.[8] Keep it segregated from incompatible chemicals.[7]

Requesting Disposal

Once your waste container is 90% full, arrange for its removal.[13]

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department.[8][13]

  • Do Not Hoard Waste: Laboratories should not accumulate more than 10-25 gallons of chemical waste at a time.[5][8] The EPA requires full containers to be removed from the SAA within 72 hours.[13]

Spill and Decontamination Procedures

Accidents require a prepared and immediate response.

Handling Small Spills

For small spills of the solid material:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Clean-Up: Gently sweep the solid material into a plastic dustpan and place it, along with any contaminated cleaning materials (e.g., paper towels), into your designated hazardous waste container.[14][15]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.

Decontaminating Glassware and Equipment

Equipment that has come into contact with the compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the item with a suitable solvent. Collect this first rinse as hazardous waste.

  • Triple Rinse: Perform a "triple rinse" by rinsing the item three more times with a solvent.[5][7] The first rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for sewer disposal, but you must consult your institutional EHS policy.

  • Final Cleaning: Wash with soap and water.

Visualization of Disposal Workflow

The following diagrams illustrate the key decision-making and operational processes for proper disposal.

G cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Final Disposal A Generate Waste (Unused chemical, spill cleanup, contaminated items) B Select Compatible, Labeled Hazardous Waste Container A->B C Add Waste to Container B->C D Keep Container Securely Closed in Satellite Accumulation Area C->D E Is waste compatible with contents of container? F YES: Add to Container E->F Check G NO: Start New Container E->G Check H Store in Secondary Containment F->H G->H I Is Container >90% Full? J YES: Schedule Pickup with EHS/EH&S I->J K NO: Continue to Accumulate Safely I->K L EHS Transports to Licensed Waste Disposal Facility J->L

Caption: Workflow for collecting and disposing of chemical waste in a laboratory.

G node_end node_end start Disposal Decision Point: Waste Generated q1 Is the material a known non-hazardous chemical? start->q1 q2 Is it a research chemical or of unknown toxicity? q1->q2 No / Unsure ans_nonhaz Dispose as Non-Hazardous Waste (Consult EHS) q1->ans_nonhaz Yes ans_haz Treat as Hazardous Waste q2->ans_haz Yes end_proc Final Disposition: High-Temperature Incineration by Licensed Facility ans_haz->end_proc Follow Core Disposal Protocol

Caption: Decision tree for classifying chemical waste for proper disposal.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.[Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency (EPA).[Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • High-Nitrogen content Organic Waste Incinerator. McClelland Engineers.[Link]

  • Safety Data Sheet - 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Angene Chemical.[Link]

  • Safety Data Sheet - 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Kishida Chemical Co.,Ltd.[Link]

  • Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Kishida Chemical Co.,Ltd.[Link]

  • Waste gas and liquid incineration system. NBE.[Link]

  • Safety Data Sheet - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Thermo Fisher Scientific.[Link]

  • Method for removing amine from a contaminated hydrocarbon streams.
  • Contamination in Amine Systems. Refining Community.[Link]

  • Control of Contaminates & Degradation Products in Amines During Sour Gas Treatment. OnePetro.[Link]

  • Screening assessment - Heterocycles Group. Canada.ca.[Link]

  • Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. ResearchGate.[Link]

  • Sampling and analytical procedures for potentially harmful components related to amine-based CO2-capture. Gassnova.[Link]

  • Chemical cleaning for removal of amine plant scaling. FQE Chemicals.[Link]

  • 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-3-amine. NextSDS.[Link]

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